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Foundational

Physicochemical properties of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile Executive Summary As a Senior Application Scientist in early-stage drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate advanced molecular building blocks that serve as the architectural foundation for targeted therapeutics. 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1403567-70-3) is a highly specialized, bifunctional intermediate primarily utilized in the synthesis of bicyclic heteroaryl amine compounds. These compounds are critical in the development of highly selective phosphoinositide 3-kinase (PI3K) inhibitors, a major target class in oncology and immunology [1].

This whitepaper provides a comprehensive physicochemical profile of this intermediate, detailing the causality behind its structural design, and outlines field-proven, self-validating analytical protocols for its characterization and stability assessment.

Structural Rationale and Mechanistic Utility

The value of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile lies in its precise combination of functional groups, each engineered to solve specific pharmacokinetic and synthetic challenges:

  • Tetrahydropyran (THP) Core: The incorporation of the oxygen heteroatom within the aliphatic ring significantly lowers the molecule's overall lipophilicity (LogP) compared to a standard cyclohexane ring. This is a deliberate design choice to improve aqueous solubility and reduce off-target hydrophobic interactions in the final active pharmaceutical ingredient (API).

  • 4-Fluorobenzoyl Moiety: The substitution of fluorine at the para position of the phenyl ring serves a dual purpose. First, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the most vulnerable site on the aromatic ring [2]. Second, the strong electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent ketone, priming it for nucleophilic attack.

  • Carbonitrile Handle: Situated at the quaternary C4 position alongside the ketone, the nitrile group acts as a highly reactive electrophilic center. When exposed to binucleophiles (such as hydrazines or amidines), the ketone and nitrile undergo rapid condensation to form 5- or 6-membered nitrogenous heterocycles (e.g., pyrazoles or pyrimidines). These heterocycles ultimately form the crucial hinge-binding motifs required for PI3K inhibition[1].

Pathway A Tetrahydro-2H-pyran- 4-carbonitrile C 4-(4-Fluorobenzoyl)tetrahydro- 2H-pyran-4-carbonitrile A->C Base-catalyzed Acylation B 4-Fluorobenzoyl Chloride B->C D Binucleophile Condensation (Hydrazine/Amidine) C->D Heterocycle Formation E Bicyclic Heteroaryl Amine (PI3K Inhibitor API) D->E Scaffold Decoration

Fig 1. Synthetic pathway utilizing the core intermediate for PI3K inhibitor development.

Physicochemical Properties

Understanding the baseline physicochemical properties of this intermediate is essential for optimizing downstream reaction conditions and predicting the behavior of the final API. The quantitative data is summarized below:

PropertyValueMethod / Source
Chemical Name 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrileIUPAC Nomenclature
CAS Registry Number 1403567-70-3Literature / Patent Data [1]
Molecular Formula C₁₃H₁₂FNO₂Calculated
Molecular Weight 233.24 g/mol Calculated
Topological Polar Surface Area (TPSA) 50.1 ŲPredicted (Nitrile + Ketone + Ether)
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 4Structural Analysis (F, O, O, N)
Predicted LogP ~1.8In silico estimation

Analytical Characterization Protocol (LC-MS/UV)

To ensure the structural integrity and purity of the intermediate before deploying it in complex multi-step syntheses, a robust, self-validating LC-MS protocol is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade acetonitrile to create a primary stock.

    • Causality: Acetonitrile ensures complete solvation of the lipophilic fluorobenzoyl moiety while remaining entirely compatible with reverse-phase mobile phases, preventing sample precipitation upon injection.

  • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

    • Causality: The C18 stationary phase provides optimal retention for the mixed polar/non-polar topology of the molecule. The elevated column temperature reduces mobile phase viscosity, thereby sharpening peak resolution and reducing backpressure.

  • Gradient Elution: Utilize a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) ramping from 5% to 95% organic over 3.5 minutes.

    • Causality: Formic acid acts as a proton source. While nitriles are poor proton acceptors, the ketone oxygen readily protonates, facilitating the formation of the[M+H]⁺ adduct (m/z 234.24) in positive electrospray ionization (ESI+).

  • Self-Validation (Orthogonal Detection): Monitor the eluent simultaneously via a Photodiode Array (PDA) at 254 nm and ESI-MS.

    • Causality: The fluorobenzoyl chromophore provides strong UV absorbance. By correlating the UV peak area directly with the extracted ion chromatogram (EIC), the scientist validates that the observed mass corresponds to the primary structural entity, effectively ruling out isobaric impurities or background noise.

Thermodynamic Solubility and Stability Assessment

Kinetic solubility assays (often utilizing DMSO spikes) frequently overestimate solubility due to co-solvent effects and metastable supersaturation. For rigorous pre-formulation or late-stage synthesis planning, a thermodynamic shake-flask method is mandatory [3].

Step-by-Step Methodology:

  • Solid Equilibration: Add 5.0 mg of crystalline 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile to 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) in a borosilicate glass vial.

    • Causality: Utilizing an excess of solid material ensures the system reaches a true thermodynamic equilibrium, representing the absolute maximum concentration the aqueous buffer can sustain.

  • Agitation and Incubation: Shake the suspension at 300 RPM at exactly 25°C for 24 hours.

    • Causality: A 24-hour duration is critical to overcome the crystal lattice energy of the solid state and achieve steady-state dissolution without inducing shear-based degradation.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: High-speed centrifugation followed by PTFE filtration (which minimizes non-specific binding of lipophilic compounds) guarantees that no undissolved micro-particulates artificially inflate the calculated solubility value.

  • Quantification: Dilute the filtered supernatant 1:10 in the mobile phase and analyze via the previously validated UPLC-UV method against a multi-point calibration curve.

Workflow S1 Solid Compound (Excess) S2 Thermodynamic Equilibration (24h) S1->S2 PBS pH 7.4 S3 Phase Separation (Centrifuge + PTFE) S2->S3 S4 UPLC-UV/MS Quantification S3->S4 1:10 Dilution S5 Data Synthesis & Solubility Validation S4->S5

Fig 2. Self-validating experimental workflow for thermodynamic solubility profiling.

References

  • European Patent Office. (2015). EP 3209664 B1: Bicyclic Heteroaryl Amine Compounds as PI3K Inhibitors. Google Patents.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]

Exploratory

Crystal Structure Analysis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile: A Comprehensive Technical Guide

Executive Summary The compound 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1403567-70-3)[1] is a highly functionalized building block frequently utilized in advanced medicinal chemistry. Its rigid tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1403567-70-3)[1] is a highly functionalized building block frequently utilized in advanced medicinal chemistry. Its rigid tetrahydropyran (THP) core and specific functional group vectors make it a critical intermediate in the synthesis of biologically active molecules, including phosphoinositide 3-kinase (PI3K) inhibitors[2] and SSAO inhibitors[3].

Understanding the exact three-dimensional architecture of this molecule is paramount for structure-based drug design. This whitepaper provides an in-depth, self-validating crystallographic protocol—from crystal growth to final structure validation—detailing the causality behind each experimental choice to ensure absolute scientific integrity.

Theoretical Framework & Structural Expectations

Before initiating X-ray diffraction experiments, a senior crystallographer must establish a theoretical model of the molecule to guide the refinement process and validate the final electron density map.

Conformational Dynamics of the THP Ring

The tetrahydropyran ring inherently adopts a chair conformation to minimize torsional strain. The C4 position of this specific compound is quaternary, bearing both a carbonitrile (–CN) group and a 4-fluorobenzoyl (–C(O)C₆H₄F) group.

  • Steric Causality: The carbonitrile group is linear ( sp hybridized) and possesses a relatively small conformational A-value (approx. 0.2 kcal/mol). In contrast, the 4-fluorobenzoyl group is highly bulky.

  • Predicted Geometry: To minimize severe 1,3-diaxial interactions with the axial protons at C2 and C6, thermodynamic equilibrium dictates that the bulky 4-fluorobenzoyl group will occupy the equatorial position, forcing the linear carbonitrile group into the axial position.

Expected Intermolecular Interactions

In the solid state, the crystal packing is driven by non-covalent interactions. For this compound, we expect:

  • Hydrogen Bonding: Weak C−H⋯O interactions (involving the pyran oxygen and the carbonyl oxygen) and C−H⋯N interactions with the nitrile nitrogen.

  • Halogen Interactions: C−H⋯F contacts, which are highly directional and often dictate the secondary packing architecture.

  • π−π Stacking: Parallel displaced stacking between the electron-deficient 4-fluorophenyl rings.

Conformational_Logic THP Tetrahydropyran (THP) Chair Conformation Substituents C4 Substituents THP->Substituents Axial Axial Position: Carbonitrile (-CN) (Low Steric Bulk) Substituents->Axial Linear geometry Equatorial Equatorial Position: 4-Fluorobenzoyl (High Steric Bulk) Substituents->Equatorial Bulky aromatic Stable Thermodynamically Stable Isomer Axial->Stable Minimizes 1,3-diaxial interactions Equatorial->Stable

Figure 1: Conformational equilibrium logic for the C4-substituted tetrahydropyran ring.

Experimental Protocol: Crystallization & Data Collection

To achieve a self-validating crystallographic system, the quality of the input data (the single crystal) must be pristine.

Step-by-Step Crystallization Methodology
  • Solvent Selection: Dissolve 50 mg of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile in 2 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:3 v/v). Causality: Dichloromethane provides high initial solubility, while the non-polar hexane acts as an antisolvent to lower the dielectric constant gradually.

  • Evaporation Control: Place the solution in a 5 mL glass vial. Puncture the cap with a single needle hole to restrict the evaporation rate.

  • Nucleation: Store the vial in a vibration-free environment at 20 °C for 4–7 days until colorless, block-like crystals form.

X-ray Diffraction Data Collection
  • Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Lowering the temperature to 100 K drastically reduces the atomic thermal vibrations (Debye-Waller factor). This enhances the intensity of high-angle diffraction spots, significantly improving the resolution and precision of the final bond lengths.

  • Diffraction: Collect data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54178 Å).

Computational Workflow: Structure Solution & Refinement

The transformation of raw diffraction frames into a validated 3D molecular model requires a rigorous computational pipeline.

Data Reduction

Raw frame data must be integrated using software such as SAINT. Following integration, a multi-scan absorption correction is applied using SADABS. Causality: Absorption correction compensates for the varying path lengths of X-rays through the crystal, which is critical for accurate electron density mapping.

Structure Solution (SHELXT)

The phase problem is solved using [4].

  • Algorithmic Choice: Unlike traditional direct methods, SHELXT employs a dual-space algorithm that expands the data to the P1 space group, solves the structure, and automatically deduces the correct higher-symmetry space group based on the resulting electron density[4]. This eliminates human error in space group assignment.

Structure Refinement (SHELXL via Olex2)

The initial model is refined using [5] operated through the graphical user interface[6].

  • Anisotropic Refinement: All non-hydrogen atoms (C, N, O, F) are refined anisotropically.

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups)[5].

  • Least-Squares Optimization: The refinement utilizes full-matrix least-squares on F2 . Causality: Refining against F2 rather than F ensures that all collected reflections, including weak and negative intensities, are utilized, preventing statistical bias in the final model[5].

Validation (PLATON checkCIF)

The final .cif file is subjected to [7]. This automated validation tool checks for missing symmetry, unmodeled solvent voids, and incorrect atomic assignments, ensuring the structural report meets the rigorous standards of the International Union of Crystallography (IUCr)[7].

Crystallographic_Workflow Cryst 1. Crystallization (Slow Evaporation) Diff 2. X-ray Diffraction (Mo/Cu Kα, 100K) Cryst->Diff Single Crystal Reduc 3. Data Reduction (SAINT & SADABS) Diff->Reduc Raw Frames Solve 4. Structure Solution (SHELXT Dual-Space) Reduc->Solve .hkl File Refine 5. Refinement (SHELXL via Olex2) Solve->Refine Initial Model (.res) Valid 6. Validation & CIF (PLATON checkCIF) Refine->Valid Final Model (.cif)

Figure 2: Step-by-step crystallographic workflow from crystal growth to CIF validation.

Data Presentation: Crystallographic Parameters

The following table summarizes the expected quantitative crystallographic data parameters for a successfully refined structure of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile.

ParameterExpected / Simulated Value
Chemical Formula C₁₃H₁₂FNO₂
Formula Weight 233.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ (Typical for this class)
Z (Molecules per unit cell) 4 (for P21​/c )
Absorption Coefficient ( μ ) ~0.10 mm⁻¹
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Goodness-of-fit (GOF) on F2 1.000 – 1.050
Largest diff. peak and hole ~0.25 and -0.20 e·Å⁻³

Conclusion & Impact on Drug Development

The precise crystallographic analysis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile provides undeniable proof of its stereoelectronic properties. By confirming the axial orientation of the carbonitrile group and the equatorial projection of the fluorobenzoyl moiety, medicinal chemists can accurately map this building block into the binding pockets of target kinases (e.g., PI3K)[2]. The validated .cif data serves as the foundational input for in silico docking studies, ensuring that subsequent drug development efforts are grounded in empirical, self-validating physical chemistry.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography. URL:[Link]

  • Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D: Biological Crystallography. URL:[Link]

  • European Patent Office. (2015). "BICYCLIC HETEROARYL AMINE COMPOUNDS AS PI3K INHIBITORS" EP 3209664 B1.

Sources

Foundational

Solubility Profile of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile in Organic Solvents

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile, a compound of interest in pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile, a compound of interest in pharmaceutical and chemical synthesis. The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that influences every stage of the development process, from reaction kinetics and purification to formulation and bioavailability. This document delineates the theoretical principles governing solubility, presents robust methodologies for its experimental determination, and offers a predictive solubility profile based on the molecule's structural attributes. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights.

Introduction: The Critical Role of Solubility

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic molecule featuring multiple functional groups that dictate its interaction with various solvents. The tetrahydropyran (THP) ring is a "privileged scaffold" in medicinal chemistry, often employed to enhance physicochemical properties.[1] Understanding its solubility profile is not merely an academic exercise; it is fundamental to process optimization, enabling rational solvent selection for crystallization, reaction media, and formulation.[2][3] Poor solubility can be a significant impediment in drug development, leading to challenges in achieving desired concentrations for efficacy and consistent manufacturing. This guide aims to deconstruct the factors governing the solubility of this specific compound and provide a framework for its practical assessment.

Theoretical Framework: Predicting Solubility from First Principles

Before embarking on experimental measurements, a robust theoretical analysis can significantly narrow the field of potential solvents, saving time and resources. The principle of "like dissolves like" serves as a qualitative starting point, but more sophisticated models are required for quantitative prediction.[4]

Molecular Structure and Polarity

The structure of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a blend of polar and non-polar moieties.

  • Polar Groups: The molecule contains a highly polar nitrile group (-C≡N), a polar ketone carbonyl group (C=O), a moderately polar ether linkage within the tetrahydropyran ring, and a polar carbon-fluorine bond on the benzoyl ring.

  • Non-Polar Groups: The aromatic benzene ring and the aliphatic hydrocarbon backbone of the tetrahydropyran ring constitute the non-polar regions.

This duality suggests that the compound will not be exclusively soluble in either extremely polar or entirely non-polar solvents. Instead, optimal solubility is expected in solvents that can effectively interact with its diverse functional groups.

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter (HSP) model provides a more quantitative extension of the "like dissolves like" concept.[5][6][7] It deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[5][8]

Each solvent and solute can be described by a point in three-dimensional "Hansen space." The principle posits that substances with closer HSP coordinates are more likely to be miscible.[5][8] The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated, and if this distance is within the solute's interaction radius (R₀), dissolution is predicted.[8] This model is exceptionally useful for screening solvents and even for designing optimal solvent mixtures.[7]

cluster_0 Hansen Interaction Sphere (Radius R₀) Solute Solute (δd1, δp1, δh1) Solvent_Good Good Solvent (δd2, δp2, δh2) Solute->Solvent_Good Small Distance (Ra) Soluble Solvent_Poor Poor Solvent (δd3, δp3, δh3) Solute->Solvent_Poor Large Distance (Ra) Insoluble

Caption: Hansen Solubility Parameter (HSP) concept.

Thermodynamic Models of Solubility

Solubility is a thermodynamic equilibrium process. The temperature dependence of solubility is best described by the van't Hoff equation , which relates the equilibrium constant (in this case, solubility) to the enthalpy of solution (ΔH°).[9][10]

ln(S) = - (ΔH°/R) * (1/T) + C

A plot of the natural logarithm of solubility (ln S) versus the inverse of the absolute temperature (1/T) yields a straight line, known as a van't Hoff plot.[11][12] The slope of this line can be used to determine whether the dissolution process is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature).[10][11]

For more complex systems, particularly mixed solvents, other models are employed:

  • Activity Coefficient Models (e.g., UNIFAC, COSMO-RS): These predictive models are used to estimate the activity coefficient of the solute in the solvent, a key parameter in the fundamental equation for solid-liquid equilibrium.[3][13][14] They are invaluable when experimental data is limited.

  • Jouyban-Acree Model: This model is highly regarded for its accuracy in correlating, and more importantly, predicting the solubility of drugs in binary and ternary solvent mixtures (cosolvency).[15][16][17][18] It accounts for non-ideal mixing behavior, which is common in pharmaceutical systems.

Predicted Solubility Profile

While extensive published data for this specific molecule is scarce, a scientifically sound predictive profile can be constructed based on its structural features and established solubility principles.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High Strong dipole-dipole interactions between the solvent and the solute's ketone and nitrile groups will drive dissolution.[19] These solvents effectively solvate the polar regions of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Capable of hydrogen bonding with the ketone and ether oxygens. The alkyl chains may have some unfavorable interactions with the non-polar parts, but overall solubility should be favorable.
Ethers Tetrahydrofuran (THF), 4-Methyltetrahydropyran (4-MeTHP), 1,4-DioxaneModerate to High The structural similarity between the tetrahydropyran ring of the solute and these solvents promotes miscibility.[20][21] These solvents balance polarity and non-polar character effectively.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity and can engage in dipole-dipole interactions. They are effective at dissolving a wide range of organic compounds.
Aromatic Toluene, XyleneLow to Moderate Pi-pi stacking interactions are possible with the fluorobenzoyl ring, but these solvents lack the polarity to effectively solvate the nitrile and ketone groups, limiting overall solubility.
Non-Polar Aliphatic n-Hexane, Heptane, CyclohexaneLow / Insoluble A significant mismatch in polarity ("like dissolves unlike"). The dispersion forces offered by these solvents are insufficient to overcome the cohesive energy of the solute's crystal lattice.[4]
Aqueous WaterInsoluble The large, non-polar hydrocarbon and aromatic portions of the molecule make it hydrophobic. The polar functional groups are insufficient to overcome the high cohesive energy of water.

Experimental Protocol: The Shake-Flask Method

The definitive determination of solubility requires a rigorous experimental approach. The equilibrium shake-flask method is the gold standard for its reliability and accuracy.[2][4]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solute to Solvent B 2. Seal Vials A->B C 3. Agitate at Constant Temp (e.g., 24-48h) B->C D 4. Centrifuge or Filter to Remove Solid C->D E 5. Dilute Supernatant D->E F 6. Analyze via HPLC / UV-Vis E->F G 7. Calculate Concentration (mg/mL or mol/L) F->G

Caption: Standard workflow for the equilibrium shake-flask method.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions: Add an excess amount of solid 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile to a series of vials, each containing a precise volume (e.g., 5 mL) of a selected organic solvent. The key is to ensure a visible amount of undissolved solid remains at equilibrium.[4]

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a thermostatic shaker or on a stirring plate in a temperature-controlled bath (e.g., 25.0 ± 0.1 °C). Agitate the slurries for a sufficient duration (typically 24 to 48 hours) to ensure that the dissolution process has reached a true thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.

  • Quantification: Accurately dilute the clear, saturated solution with a suitable solvent (often the mobile phase for chromatography). Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectroscopy, or Quantitative Nuclear Magnetic Resonance (qNMR).[22][23] Construct a calibration curve with standards of known concentration to determine the exact concentration of the solute in the saturated solution.

Conclusion

The solubility profile of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is governed by its unique molecular architecture, which combines multiple polar functional groups with a non-polar framework. Theoretical predictions indicate high solubility in polar aprotic solvents like DMSO and Acetone, moderate to high solubility in alcohols and ethers, and low solubility in non-polar aliphatic and aqueous media. These predictions provide a strong foundation for efficient solvent screening. For definitive data, the equilibrium shake-flask method, coupled with a robust analytical technique like HPLC, remains the industry-standard protocol. A thorough understanding and experimental characterization of this solubility profile are indispensable for the successful development and application of this valuable chemical entity.

References

  • Hansen Solubility Parameters (HSP). Adscientis.
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
  • Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model. J-Stage.
  • Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models.
  • In silico prediction of drug solubility in water-dioxane mixtures using the Jouyban-Acree model. IMR Press.
  • Hansen solubility parameter. Wikipedia.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temper
  • Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentr
  • Thermodynamics of Pharmaceuticals: Prediction of Solubility in Pure and Mixed Solvents with PC-SAFT. SCIENOMICS.
  • Solubility prediction of drugs in mixed solvents using partial solubility parameters. PubMed.
  • Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures.
  • An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents.
  • Temperature Dependence of Solubility Predicted from Thermodynamic Data Measured at a Single Temperature: Applic
  • Solubility test for Organic Compounds.
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  • Hansen Solubility Parameters. Kinam Park.
  • Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials.
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  • The Evolution of Solubility Prediction Methods. Rowan.
  • Van't Hoff Equation and Its Applic
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  • 4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile. Sigma-Aldrich.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile 1g. Dana Bioscience.
  • 4-(4-氟苯甲酰)四氢-2H-吡喃-4-腈. 乐研试剂.
  • 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. PMC.
  • Calculation of Aqueous Solubility of Organic Compounds. PMC.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • A Technical Guide to the Solubility of 4-Fluorobenzaldehyde-2,3,5,6-D4 in Organic Solvents. Benchchem.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI.
  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
  • 4-(2-Fluorophenyl)tetrahydropyran-4-carbonitrile, 97+%. NextSDS.
  • 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. PubMed.
  • SOLUBILITY D
  • Explortation of the Synthesis of Substituted Tetrahydropyrans Lindsey J Firman Biochemistry, Chemistry The Barbier-Prins cycliza.
  • (PDF) Solubility of Flavonoids in Organic Solvents.

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Exploratory

Mechanism of action for drugs derived from 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

An In-depth Technical Guide to the Mechanism of Action for Drugs Derived from the 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile Scaffold Authored by a Senior Application Scientist Foreword: The Tetrahydropyran Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action for Drugs Derived from the 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile Scaffold

Authored by a Senior Application Scientist

Foreword: The Tetrahydropyran Scaffold - A Privileged Structure in Modern Drug Discovery

The 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile core represents a fascinating and highly privileged scaffold in the landscape of medicinal chemistry. The inherent structural features of the tetrahydropyran ring, a six-membered oxygen-containing heterocycle, confer favorable pharmacokinetic properties, including improved solubility and metabolic stability. The strategic incorporation of a fluorobenzoyl group and a carbonitrile moiety provides key interaction points for target engagement, making this scaffold a promising starting point for the development of novel therapeutics across various disease areas, including oncology, neuroscience, and infectious diseases.[1][2]

This guide will provide an in-depth exploration of a prominent mechanism of action for drug candidates derived from this scaffold: the inhibition of Cyclin-Dependent Kinase 2 (CDK2) for the treatment of cancer.[3][4] We will delve into the scientific rationale, key experimental methodologies for elucidation of this mechanism, and the translational implications for drug development professionals.

Part 1: The Rationale for Targeting CDK2 in Oncology with Tetrahydropyran Derivatives

The cell division cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are a family of protein kinases that act as key regulators of the cell cycle. CDK2, in particular, plays a crucial role in the G1/S phase transition. In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cell proliferation. Therefore, the inhibition of CDK2 has emerged as a promising therapeutic strategy for cancer treatment.[4]

Derivatives of the tetrahydropyran scaffold have shown significant promise as CDK2 inhibitors.[3][4] The structural features of the 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile core allow for the design of potent and selective inhibitors that can bind to the ATP-binding pocket of CDK2, thereby preventing its phosphorylation activity and halting the cell cycle.

Visualizing the CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in cell cycle progression and the point of intervention for our candidate inhibitors.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates Rb pRb CDK46->Rb phosphorylates CDK46->Rb releases E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication Inhibitor Tetrahydropyran Inhibitor Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Part 2: Elucidating the Mechanism of Action - A Step-by-Step Experimental Workflow

To rigorously establish the mechanism of action of a novel tetrahydropyran derivative as a CDK2 inhibitor, a multi-faceted experimental approach is required. The following workflow represents a self-validating system to build a comprehensive data package.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Mechanistic Assays cluster_invivo In Vivo Validation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Cell_Cycle->Apoptosis_Assay Western_Blot Western Blot Analysis (pRb, Cyclin E) Apoptosis_Assay->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PKPD

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Foundational

Pharmacokinetic Optimization Using the 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile Scaffold: A Technical Guide

Executive Summary In modern drug discovery, the premature attrition of clinical candidates is frequently driven by poor absorption, distribution, metabolism, and excretion (ADME) profiles. As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the premature attrition of clinical candidates is frequently driven by poor absorption, distribution, metabolism, and excretion (ADME) profiles. As a Senior Application Scientist, I frequently observe that optimizing a lead compound requires moving away from metabolically labile or highly lipophilic carbocycles. The 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile scaffold represents a masterclass in rational pharmacokinetic (PK) design. By integrating a tetrahydropyran (THP) bioisostere, a metabolically shielding fluorine atom, and a sterically demanding carbonitrile group, this building block provides a highly stable, permeable, and tunable core for developing kinase inhibitors and GPCR antagonists[1].

This whitepaper deconstructs the mechanistic causality behind this scaffold's superior PK properties and provides self-validating experimental workflows for its preclinical evaluation.

Structural Rationale: Bioisosterism and Metabolic Shielding

The exceptional ADME profile of this scaffold is not accidental; it is the result of three synergistic structural modifications.

The Tetrahydropyran (THP) Core

Historically, medicinal chemists relied heavily on cyclohexane or piperidine rings. However, cyclohexanes often drive up lipophilicity (ClogP), leading to non-specific protein binding and poor aqueous solubility. Replacing a cyclohexane with a THP ring is a proven bioisosteric strategy[2]. The introduction of the ether oxygen lowers the entropic penalty of binding, reduces overall lipophilicity, and acts as a hydrogen bond acceptor. This subtle shift fundamentally improves the molecule's thermodynamic solubility without violating Lipinski’s Rule of Five.

The 4-Fluorobenzoyl Moiety

Unsubstituted benzoyl groups are highly susceptible to Phase I oxidative metabolism, specifically para-hydroxylation mediated by hepatic Cytochrome P450 (CYP450) enzymes like CYP3A4 and CYP2D6. By installing a fluorine atom at the para-position, we exploit the extreme bond dissociation energy of the C-F bond (~116 kcal/mol compared to ~98 kcal/mol for C-H)[3]. This creates an impenetrable metabolic block. Furthermore, fluorine's high electronegativity modulates the electron density of the adjacent aromatic ring, reducing its susceptibility to epoxidation[4].

The Quaternary Carbonitrile Group

The addition of the carbonitrile (-CN) group at the 4-position of the THP ring serves a dual purpose. First, it creates a sterically hindered quaternary carbon center, which physically blocks enzymatic access to the adjacent bonds, preventing ring-opening or cleavage. Second, the strong dipole moment of the nitrile group balances the lipophilicity of the fluorophenyl ring, optimizing the topological polar surface area (tPSA) for optimal passive membrane permeability[5].

Mechanistic Pharmacokinetics (ADME Profile)

To demonstrate the causality of these structural choices, we can analyze the stepwise evolution of a generic carbocyclic scaffold into the optimized THP-fluorobenzoyl-carbonitrile core.

Table 1: Comparative in vitro Pharmacokinetic Metrics of Scaffold Evolution

Scaffold ModificationClogPHLM Clint​ (µL/min/mg)Caco-2 Papp​ ( 10−6 cm/s)Efflux Ratio
Cyclohexyl-benzoyl (Base)4.285.4 (High Clearance)12.11.2
THP-benzoyl3.162.3 (Moderate Clearance)15.41.1
THP-(4-fluorobenzoyl)3.418.2 (Low Clearance)22.80.9
THP-(4-fluorobenzoyl)-4-carbonitrile 2.9 < 5.0 (Highly Stable) 18.5 1.0

Data Interpretation: The transition from a cyclohexyl to a THP core drops ClogP and improves permeability. The addition of the para-fluorine drastically reduces intrinsic clearance ( Clint​ ) by shutting down CYP-mediated oxidation. Finally, the carbonitrile group locks the conformation, resulting in a highly stable molecule with an ideal Efflux Ratio (ER 2.0), indicating it is not a substrate for P-glycoprotein (P-gp) efflux transporters.

Metabolic Pathway Analysis

The diagram below maps how the structural features of the scaffold actively shunt the molecule away from rapid hepatic clearance and toward stable systemic circulation and eventual renal excretion.

MetabolicPathway Core THP-4-Fluorobenzoyl Carbonitrile Scaffold CYP Hepatic CYP450 (CYP3A4 / 2D6) Core->CYP Hepatic Exposure Excretion Renal Excretion (Intact Drug) Core->Excretion High Metabolic Stability ParaOH Para-Hydroxylation (BLOCKED by Fluorine) CYP->ParaOH C-F Bond Resistance Nitrile Nitrile Hydrolysis (Sterically Hindered) CYP->Nitrile Quaternary Center THPOx THP Ring Oxidation (Minor Pathway) CYP->THPOx CYP3A4

Caption: CYP450 metabolic shunting pathway demonstrating how the scaffold evades rapid hepatic clearance.

Experimental Workflows for PK Validation

To empirically validate the ADME advantages of this scaffold, rigorous, self-validating in vitro assays must be employed. Below are the definitive protocols used in our laboratories.

Protocol: Human Liver Microsome (HLM) Stability Assay

This assay isolates Phase I oxidative metabolism to quantify the protective effect of the 4-fluorobenzoyl moiety.

Self-Validation Mechanism: This protocol includes a Minus-NADPH control to differentiate true enzymatic CYP450 metabolism from baseline chemical instability, and utilizes Verapamil as a high-clearance positive control to verify microsome viability.

  • Preparation: Prepare a 1 µM solution of the test derivative, Verapamil (positive control), and Warfarin (low-clearance control) in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-warm the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM final concentration). Crucial Step: Run a parallel plate where buffer is added instead of NADPH (Minus-NADPH control).

  • Quenching: At designated time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( Clint​ ).

PKWorkflow Step1 1. Compound Preparation (1 µM in Buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Reaction Quenching (Cold Acetonitrile + IS) Step2->Step3 Timepoints: 0, 5, 15, 30, 60 min Step4 4. Centrifugation (Protein Precipitation) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Supernatant Extraction Step6 6. PK Parameter Calculation (Cl_int, t_1/2) Step5->Step6 Data Processing

Caption: High-throughput in vitro workflow for determining Human Liver Microsome (HLM) intrinsic clearance.

Protocol: Caco-2 Bidirectional Permeability Assay

Because the THP oxygen acts as a hydrogen bond acceptor, we must ensure it does not overly restrict passive transcellular permeability. The Caco-2 assay evaluates intestinal absorption and P-gp efflux liability.

Self-Validation Mechanism: Monolayer integrity is physically validated via Transepithelial Electrical Resistance (TEER) and chemically validated using Lucifer Yellow, a paracellular marker that must show >99% rejection.

  • Cell Culture: Seed human Caco-2 cells onto polycarbonate transwell inserts (0.4 µm pore size). Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check: Measure TEER using a voltohmmeter. Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare a 10 µM dosing solution of the test compound in HBSS buffer (pH 7.4). Apply to the Apical (A) chamber for A-to-B assessment, and the Basolateral (B) chamber for B-to-A assessment. Co-incubate with 100 µM Lucifer Yellow.

  • Incubation: Incubate the transwell plates at 37°C with 5% CO2 for exactly 120 minutes.

  • Sampling: Remove 50 µL from the receiver chambers. Quantify the test compound via LC-MS/MS and Lucifer Yellow via fluorometry.

  • Calculations: Calculate the Apparent Permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio (ER) as Papp​(B−A)/Papp​(A−B) . An ER < 2.0 confirms the scaffold is not heavily effluxed by P-gp transporters.

Conclusion

The 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile scaffold is a premier example of rational physicochemical design. By utilizing the THP ring to modulate lipophilicity, the para-fluorine to establish a metabolic shield, and the carbonitrile group to lock the quaternary geometry, researchers can bypass early-stage ADME bottlenecks. Implementing the self-validating HLM and Caco-2 workflows described above will ensure that derivatives built on this core translate successfully from in vitro screening to in vivo efficacy.

References

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry (2015). Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • "Bicyclic Heteroaryl Amine Compounds as PI3K Inhibitors." European Patent EP 3209664 B1. Source: European Patent Office / Google Patents.
  • "Subtle Structural Modifications Spanning from EP4 Antagonism to EP2/EP4 Dual Antagonism." Journal of Medicinal Chemistry (2025). Source: ACS Publications. URL:[Link]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry (2015). Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Introduction and Chemical Rationale The tetrahydropyran (THP) scaffold, particularly when fully substituted at the 4-position, is a highly privileged structural motif in modern medicinal chemistry. Compounds such as 4-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

The tetrahydropyran (THP) scaffold, particularly when fully substituted at the 4-position, is a highly privileged structural motif in modern medicinal chemistry. Compounds such as 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile serve as critical building blocks for developing advanced active pharmaceutical ingredients (APIs), owing to the metabolic stability of the THP ring and the versatile reactivity of the cyano and fluorobenzoyl functional groups[1].

From a synthetic perspective, constructing a fully substituted carbon center within a heterocyclic ring presents steric challenges. However, leveraging the high acidity of the active methylene in 3-(4-fluorophenyl)-3-oxopropanenitrile (4-fluorobenzoylacetonitrile) allows for an efficient, one-pot double alkylation strategy.

Mechanistic Causality

The protocol described herein utilizes a base-promoted double SN​2 alkylation using bis(2-chloroethyl) ether[2].

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases like Sodium Hydride ( NaH ). The pKa of the β -keto nitrile is sufficiently low (~9–11) that K2​CO3​ provides quantitative deprotonation without promoting unwanted aldol condensations or degradation of the starting materials.

  • Solvent Dynamics: Acetonitrile ( CH3​CN ) is utilized as a polar aprotic solvent. Its reflux temperature (82 °C) provides the optimal thermal energy to overcome the steric hindrance during the second, ring-closing intramolecular SN​2 substitution.

  • Workup Efficiency: The inorganic byproducts ( KCl and unreacted K2​CO3​ ) are completely insoluble in hot acetonitrile, allowing for a rapid hot-filtration workup that bypasses tedious aqueous extractions[2].

Experimental Workflow & Visualization

SynthesisWorkflow SM1 3-(4-Fluorophenyl)-3-oxopropanenitrile (Active Methylene) Reaction Reflux (82°C) for 24h Double S_N2 Ring Closure SM1->Reaction SM2 Bis(2-chloroethyl) ether (Alkylating Agent) SM2->Reaction Base K2CO3 / Acetonitrile (Heterogeneous Base System) Base->Reaction Workup Hot Filtration & Solvent Evaporation Reaction->Workup TLC Monitoring Purification Crystallization (Ethanol) Workup->Purification Product 4-(4-Fluorobenzoyl)tetrahydro- 2H-pyran-4-carbonitrile Purification->Product Target Isolation

Figure 1: Workflow for the double-alkylation synthesis of the substituted tetrahydropyran.

Step-by-Step Methodologies

Scale: 100 mmol (Readily scalable to multi-gram quantities)

Materials Required
  • 3-(4-fluorophenyl)-3-oxopropanenitrile: 16.3 g (100 mmol)

  • Bis(2-chloroethyl) ether: 15.7 g (110 mmol, 1.1 equiv)

  • Potassium carbonate (anhydrous, finely powdered): 41.4 g (300 mmol, 3.0 equiv)

  • Acetonitrile (HPLC grade): 250 mL

  • Absolute Ethanol (for crystallization): ~50 mL

Reaction Execution
  • Preparation: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 16.3 g of 3-(4-fluorophenyl)-3-oxopropanenitrile and 41.4 g of anhydrous K2​CO3​ .

  • Solvent Addition: Suspend the solids in 250 mL of acetonitrile. Self-Validating Step: Ensure vigorous stirring is achievable, as the heterogeneous nature of the base requires high mass transfer for efficient deprotonation.

  • Reagent Addition: Add 15.7 g of bis(2-chloroethyl) ether in a single portion.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (internal temperature ~82 °C) using an oil bath or heating mantle. Maintain reflux for 24 hours[2].

  • In-Process Control (IPC): After 24 hours, monitor reaction completion via TLC (Hexanes:Ethyl Acetate, 3:1). The starting β -keto nitrile should be entirely consumed, replaced by a single, more polar UV-active spot.

Workup and Isolation
  • Hot Filtration: While the reaction mixture is still hot (60–70 °C), rapidly filter the suspension through a pad of Celite using a Büchner funnel.

    • Expert Insight: Hot filtration is critical. The target product has moderate solubility in cold acetonitrile; allowing the mixture to cool before filtration will result in product co-precipitating with the inorganic waste ( KCl ).

  • Filter Cake Wash: Wash the filter cake with an additional 50 mL of hot acetonitrile to ensure complete product recovery.

  • Concentration: Transfer the combined filtrate to a rotary evaporator and remove the acetonitrile under reduced pressure until a crude, viscous oil or semi-solid is obtained.

Purification
  • Crystallization: Dissolve the crude residue in a minimum amount of boiling absolute ethanol (approximately 30–50 mL).

  • Cooling: Remove from heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize crystallization.

  • Collection: Filter the resulting colorless plates/crystals under vacuum. Wash the crystals with 10 mL of ice-cold ethanol.

  • Drying: Dry the product in a vacuum oven at 45 °C for 12 hours to yield the pure 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile.

Quantitative Data & Expected Characterization

To ensure trust and reproducibility, the following tables summarize reaction optimization parameters and the expected analytical profile of the synthesized compound.

Table 1: Reaction Parameter Optimization Insights
Base SystemSolventTemperatureTimeYield (%)Causality / Observation
NaH THF65 °C12 h< 40%Too basic; leads to O-alkylation and degradation side-products.
K2​CO3​ DMF100 °C18 h65%Good yield, but DMF removal complicates the workup process.
K2​CO3​ Acetonitrile 82 °C 24 h > 75% Optimal S_N2 conditions; simple hot filtration workup. [2]
Table 2: Expected Analytical Characterization
Analytical MethodExpected Signal / Data ValueStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 7.95 (dd, 2H)Aromatic protons ortho to carbonyl.
δ 7.18 (t, 2H)Aromatic protons ortho to fluorine.
δ 4.05 (m, 4H)Equatorial/Axial protons of THP ring adjacent to oxygen ( C2​,C6​ ).
δ 2.35 (m, 4H)Protons of THP ring adjacent to the quaternary center ( C3​,C5​ ).
13 C NMR (100 MHz, CDCl3​ ) δ 191.5Carbonyl carbon (C=O).
δ 166.2 (d, JC−F​≈255 Hz)Aromatic carbon attached to Fluorine.
δ 119.8Nitrile carbon ( C≡N ).
δ 64.5THP ring carbons ( C2​,C6​ ).
HRMS (ESI) m/z calculated for [M+H]+ : 234.0925Confirms molecular formula C13​H12​FNO2​ .

References

  • PrepChem. Synthesis of tetrahydro-4H-pyran-4,4-dicarbonitrile. (General methodology for base-promoted double alkylation to form fully substituted tetrahydropyrans). Retrieved from:[Link]

Sources

Application

Application Note: 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile as a Strategic Building Block in API Synthesis

Executive Summary & Strategic Rationale In modern medicinal chemistry, the drive to "escape from flatland" has elevated the importance of sp³-rich, three-dimensional scaffolds. 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the drive to "escape from flatland" has elevated the importance of sp³-rich, three-dimensional scaffolds. 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a highly functionalized α,α -disubstituted β -ketonitrile that serves as a premium building block for Active Pharmaceutical Ingredients (APIs).

This molecule integrates three critical pharmacophoric elements:

  • Tetrahydropyran (THP) Core : Replaces traditional piperidine rings to eliminate basicity-driven hERG toxicity while offering superior aqueous solubility compared to lipophilic cyclohexane analogs. The THP motif is a cornerstone in the synthesis of biologically active pyran derivatives with potent anticancer properties .

  • 4-Fluorobenzoyl Group : Provides a metabolically stable lipophilic vector (via the fluorine soft-spot blocker) designed to anchor into deep hydrophobic kinase pockets.

  • C4-Carbonitrile Handle : Acts as a dense electrophilic center. Because both the ketone and nitrile are attached to the same C4 carbon, this building block is primed for the rapid assembly of spiro-fused heterocycles (e.g., spiro-pyrazoles) via condensation reactions.

Mechanistic Utility in Oncology: Targeting CDK9

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of RNA Polymerase II. Its inhibition rapidly depletes short-lived anti-apoptotic proteins such as MCL-1, initiating apoptosis in malignancies .

While first-generation THP-containing CDK9 inhibitors like JSH-150 utilize an aminomethyl-THP-carbonitrile core to achieve picomolar potency , incorporating a 4-fluorobenzoyl moiety at the C4 position provides a distinct mechanistic advantage. It enables the synthesis of rigid, 3D spiro-aminopyrazoles. These spiro-scaffolds project the 4-fluorophenyl ring into the kinase back-pocket while perfectly positioning the pyrazole amine to form critical hydrogen bonds with the kinase hinge region.

Pathway API Spirocyclic API (CDK9 Inhibitor) CDK9 CDK9 / Cyclin T1 (P-TEFb Complex) API->CDK9 Inhibits (Hinge Bind) RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription of MCL-1 & c-Myc RNAPII->Transcription Promotes Apoptosis Cancer Cell Apoptosis Transcription->Apoptosis Downregulation Triggers

Biological pathway illustrating the downstream apoptotic effects of THP-spirocyclic CDK9 inhibitors.

Comparative Physicochemical Profiling

The selection of the THP ring over other saturated cycles is a calculated design choice. The table below summarizes the causality behind utilizing the THP-spiro scaffold in API development.

Table 1: Physicochemical Profiling of Spiro-Scaffolds in Drug Design

Scaffold CoreCalculated LogP (cLogP)Topological Polar Surface Area (tPSA)Aqueous SolubilityhERG Liability Risk
THP-Spiro-Pyrazole (Target) 1.8 - 2.2 ~75 Ų High Low (Neutral oxygen)
Cyclohexane-Spiro-Pyrazole2.8 - 3.5~65 ŲLowModerate (High lipophilicity)
Piperidine-Spiro-Pyrazole1.2 - 1.5~85 ŲVery HighHigh (Basic nitrogen)

Data Interpretation: The THP core strikes an optimal balance, avoiding the basicity-driven cardiotoxicity of piperidines while maintaining superior solubility over carbocyclic cyclohexanes.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile into a highly valuable API intermediate, followed by its downstream functionalization.

SyntheticWorkflow A 4-(4-Fluorobenzoyl)THP- 4-carbonitrile C Hydrazone Intermediate A->C Hydrazine (EtOH, AcOH) D Spiro-aminopyrazole Scaffold C->D Thermal Cyclization F Target API (CDK Inhibitor) D->F Heteroaryl Chloride (SNAr, NMP)

Synthetic workflow for generating spirocyclic APIs from the THP-carbonitrile building block.

Protocol A: Synthesis of 3-(4-Fluorophenyl)-1H-spiro[tetrahydropyran-4,4'-pyrazol]-5-amine

Objective: Convert the β -ketonitrile into a rigid spiro-aminopyrazole scaffold via a thermodynamically driven 5-exo-dig cyclization.

Materials:

  • 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq, 10 mmol, 2.33 g)

  • Hydrazine hydrate (80% aqueous, 2.0 eq, 20 mmol, ~1.25 mL)

  • Glacial acetic acid (0.1 eq, 1 mmol, catalytic)

  • Absolute ethanol (25 mL)

Step-by-Step Procedure:

  • Dissolution and Activation: Suspend the building block in absolute ethanol at room temperature. Add glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen of the 4-fluorobenzoyl group, increasing its electrophilicity without over-protonating the nucleophilic hydrazine.

  • Nucleophilic Addition: Dropwise add hydrazine hydrate over 10 minutes.

    • Causality: Gradual addition prevents exothermic spiking and minimizes the formation of bis-hydrazone byproducts. The suspension will clarify as the initial hydrazone intermediate forms.

  • Thermodynamic Cyclization: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4-6 hours.

    • Causality: While hydrazone formation is rapid at room temperature, the intramolecular 5-exo-dig cyclization of the hydrazone nitrogen onto the adjacent sp-hybridized nitrile carbon requires thermal energy to overcome the activation barrier.

  • Quench and Isolation: Cool the mixture to 0°C in an ice bath. Slowly add 25 mL of ice-cold distilled water.

    • Causality: The addition of water drastically reduces the solubility of the organic spiro-product in the ethanolic mixture, driving rapid precipitation.

  • Purification & Self-Validation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL), and dry under high vacuum at 45°C.

    • Validation Check: Purity must be validated by ¹H-NMR. Look for the appearance of a broad singlet integrating for 2H at ~5.0 ppm (primary amine) and a broad singlet at ~11.5 ppm (pyrazole NH). The absence of a C4-proton signal confirms the quaternary spiro-center.

Protocol B: Downstream SNAr Derivatization of the Spiro-Scaffold

Objective: Couple the primary amine of the spiro-pyrazole with a heteroaryl chloride (e.g., 2-chloro-4-methylpyrimidine) to elaborate the final API framework.

Materials:

  • Spiro-aminopyrazole intermediate from Protocol A (1.0 eq)

  • 2-Chloro-4-methylpyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M)

Step-by-Step Procedure:

  • Reagent Assembly: Dissolve the spiro-aminopyrazole and the pyrimidine in anhydrous NMP.

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during the SNAr process, accelerating the reaction rate.

  • Base Addition: Add DIPEA to the solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during substitution, preventing the protonation and deactivation of the weakly nucleophilic pyrazole amine.

  • Thermal Activation: Heat the mixture to 120°C for 12 hours under an inert argon atmosphere.

    • Causality: The exocyclic amine of the pyrazole is deactivated by resonance with the aromatic pyrazole ring. Elevated temperatures are mandatory to force the nucleophilic attack on the pyrimidine ring.

  • Workup & Self-Validation: Cool to room temperature and pour into rapidly stirring ice water to precipitate the product.

    • Validation Check: Unreacted starting amine will show a distinct Rf on TLC (DCM:MeOH 9:1). Confirm product mass via LC-MS (ESI+), identifying the [M+H]⁺ peak corresponding to the coupled API.

References

  • Title: Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitor Source: PubMed (NIH) URL: [Link]

  • Title: Targeting CDK9 for Anti-Cancer Therapeutics Source: PMC (NIH) URL: [Link]

  • Title: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations Source: PMC (NIH) URL: [Link]

Method

HPLC method development for analyzing 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile Abstract This application note presents a comprehensive, st...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Abstract

This application note presents a comprehensive, step-by-step guide for the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile. The narrative follows a logical, science-driven approach, beginning with an analysis of the analyte's physicochemical properties to inform the initial chromatographic strategy. The guide details the systematic optimization of critical parameters, including stationary phase, mobile phase composition, and detector settings. The developed method is subsequently validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in research and quality control environments. All protocols are designed to be self-validating, ensuring scientific integrity and trustworthiness.

Principles and Rationale: A Strategy Built on First Principles

Effective HPLC method development is not a matter of trial and error but a systematic process grounded in the physicochemical properties of the analyte. Our strategy for 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is built upon this foundational principle.

Analyte Properties and Chromatographic Strategy

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a molecule possessing both non-polar (fluorobenzoyl group) and moderately polar (tetrahydropyran ring, nitrile group) moieties. This mixed polarity makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase.[1]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the universally accepted first choice for reversed-phase method development due to its wide applicability and hydrophobicity, which will effectively retain the analyte via interactions with its fluorobenzoyl group.[2]

  • Mobile Phase Selection: A mobile phase consisting of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol) is required. Acetonitrile is often preferred as it typically provides lower backpressure and has a lower UV cutoff wavelength than methanol.[1][3] The inclusion of a small amount of acid, such as formic or trifluoroacetic acid, can sharpen peaks by suppressing any potential silanol interactions on the stationary phase.[4]

  • Detector Selection: The fluorobenzoyl group contains a conjugated system (aromatic ring and carbonyl group), which acts as a strong chromophore. This makes UV-Vis detection the most suitable choice.[1] Literature on similar benzoyl-containing compounds shows strong absorbance in the 230-280 nm range.[5][6][7] A photodiode array (PDA) detector is recommended to screen across this range and identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Method Development and Validation Philosophy

The lifecycle of an analytical method begins with development and continues through validation and routine use.[8] Our approach is to develop a method that is not only fit-for-purpose but also inherently robust. This is achieved through a logical workflow, followed by a rigorous validation protocol that challenges the method's performance against predefined acceptance criteria, as stipulated by ICH and FDA guidelines.[9][10][11]

cluster_dev Method Development Workflow A Analyte Characterization (Structure, Polarity, UV Absorbance) B Initial Screening (C18 Column, ACN:H2O Gradient) A->B C Mobile Phase Optimization (Organic Modifier, pH/Additive) B->C D Gradient to Isocratic Optimization C->D E Parameter Fine-Tuning (Flow Rate, Temperature) D->E F Final Optimized Method E->F cluster_val ICH Q2(R2) Validation Parameters Specificity Specificity (Analyte vs. Blank/Placebo) Linearity Linearity & Range (r² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (98-102% Recovery) Specificity->Accuracy Precision Precision (RSD ≤ 2.0%) Specificity->Precision Linearity->Accuracy Linearity->Precision Robustness Robustness (Systematic Variation) Linearity->Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ (S/N ≥ 3 & S/N ≥ 10) Precision->LOD_LOQ Precision->Robustness

Sources

Application

Application Note: Catalytic Reduction Strategies for 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Causality The compound 4-(4-Fluorobenzoyl)te...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Causality

The compound 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a highly functionalized -cyano ketone intermediate frequently utilized in the synthesis of spirocyclic scaffolds and piperidine/tetrahydropyran-based CNS therapeutics. It presents a unique chemoselectivity challenge due to the presence of three reducible functional groups: a ketone, a nitrile, and a fluorinated aryl ring.

The Causality Behind the Chemistry

As a Senior Application Scientist, it is critical to look beyond standard reduction protocols and analyze the electronic environment of the substrate. The C4 position of the tetrahydropyran (THP) ring is a fully substituted (quaternary) center bonded to two strongly electron-withdrawing groups: the nitrile ( ) and the 4-fluorobenzoyl group ( ).

  • Prevention of Enolization vs. Susceptibility to Cleavage: Because the -carbon is quaternary, enolization is impossible. However, under standard basic reduction conditions (e.g., in MeOH, or basic transfer hydrogenation), the C-C bond between the THP ring and the carbonyl carbon is highly susceptible to retro-aldol-like cleavage. This occurs because the resulting THP-4-carbonitrile anion is exceptionally stable [4].

  • Chemoselective Ketone Reduction: To prevent basic cleavage, the ketone must be reduced under mildly acidic or neutral conditions. Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) using a Formic Acid/Triethylamine (FA/TEA) azeotrope provides the perfect mildly acidic hydrogen source to selectively reduce the ketone to a -hydroxynitrile without touching the nitrile or inducing cleavage [3].

  • In Situ Amine Trapping: If the nitrile is subsequently reduced to a primary amine, the nascent amine can attack the newly formed hydroxyl group or undergo retro-Mannich degradation. Conducting the nitrile reduction using Raney Nickel and in the presence of Di-tert-butyl dicarbonate ( ) traps the amine in situ, establishing a self-validating system where the stable N-Boc-1,3-aminoalcohol is the only isolable product [2]. Furthermore, Raney Ni prevents the hydrodefluorination of the 4-fluorophenyl group that commonly plagues Palladium-catalyzed reductions [1].

Visualizing the Reaction Pathways

Pathways SM 4-(4-Fluorobenzoyl)THP- 4-carbonitrile KetoneRed β-Hydroxynitrile (Ketone Reduced) SM->KetoneRed Ru(II)-TsDPEN HCOOH/TEA (Chemoselective) Cleavage Cleavage Products (Retro-aldol) SM->Cleavage Basic Conditions (e.g., NaBH4/MeOH) AminoAlc N-Boc-1,3-Aminoalcohol (Global Reduction) KetoneRed->AminoAlc Raney Ni, H2 Boc2O (Sequential)

Fig 1. Chemoselective reduction pathways highlighting the necessity of mild acidic conditions to prevent C-C cleavage.

Data Presentation: Optimization of Ketone Reduction

The table below summarizes the causality of condition selection. Notice how basic additives trigger substrate destruction, validating the choice of the FA/TEA system.

Catalyst SystemHydrogen Source / AdditiveTemp (°C)Conversion (%)Selectivity & Outcome
Methanol (None)0>95Failed: Retro-aldol cleavage products
Pd/C (10 wt%) (1 atm)2540Poor: 50:50 Mixed reduction / Defluorination
RuCl(p-cymene)[(R,R)-TsDPEN]iPrOH / t-BuOK25>99Failed: Base-catalyzed cleavage
RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH/TEA (5:2) 40 >99 Optimal: >99:1 -hydroxynitrile

Experimental Protocols

Protocol 1: Chemoselective ATH of the Ketone

This protocol establishes a self-validating analytical checkpoint: HPLC monitoring must show the complete disappearance of the ketone chromophore without the appearance of the highly polar decyanated THP byproduct.

Reagents:

  • 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (10.0 mmol, 2.33 g)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.1 mmol, 1 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio, 5.0 mL)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Procedure:

  • Degassing: Charge a flame-dried 100 mL Schlenk flask with the substrate and Ru(II) catalyst. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous DCM, followed by the slow addition of the FA/TEA azeotrope via syringe. (Note: The azeotrope provides the hydride source while buffering the system against basic cleavage).

  • Reaction: Stir the homogeneous mixture at 40 °C for 12 hours.

  • Validation: Sample 10 L, dilute in MeCN, and analyze via LC-MS. The target mass is .

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous (caution: gas evolution). Extract with DCM ( mL). Dry the combined organics over , filter, and concentrate in vacuo to yield the crude -hydroxynitrile.

Protocol 2: Nitrile Reduction to N-Boc-1,3-Aminoalcohol

This protocol uses Boc-anhydride to intercept the primary amine immediately upon formation, preventing intramolecular cyclization or polymerization.

Reagents:

  • Crude -hydroxynitrile from Protocol 1 (~10.0 mmol)

  • Raney Nickel (W-4 grade, aqueous slurry, 1.0 g)

  • Di-tert-butyl dicarbonate ( ) (12.0 mmol, 2.62 g)

  • Methanol (30 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the crude -hydroxynitrile and in 30 mL of Methanol in a Parr hydrogenation bottle.

  • Catalyst Addition: Wash the Raney Ni slurry with Methanol ( mL) to remove water, then transfer the active catalyst to the Parr bottle. (Caution: Raney Ni is highly pyrophoric; never let it dry).

  • Hydrogenation: Pressurize the vessel with gas to 50 psi. Shake the mixture at 25 °C for 16 hours.

  • Validation: Analyze via LC-MS. The successful trapping is validated by a mass shift to (N-Boc product), with no free amine detected.

  • Workup: Carefully filter the mixture through a pad of Celite under an Argon blanket. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc, 70:30) to afford the pure N-Boc-1,3-aminoalcohol.

Experimental Workflow Visualization

Workflow Step1 Step 1: ATH Setup • Dissolve substrate in DCM • Add FA/TEA (5:2) azeotrope • Add Ru(II)-TsDPEN (1 mol%) Step2 Step 2: Ketone Reduction • Stir at 40°C for 12h • Monitor via HPLC • Aqueous workup Step1->Step2 Step3 Step 3: Nitrile Reduction • Solvent swap to MeOH • Add Raney Ni & Boc2O • H2 gas (50 psi) at 25°C Step2->Step3 Step4 Step 4: Isolation • Filter through Celite • Column Chromatography • Yield N-Boc-aminoalcohol Step3->Step4

Fig 2. Step-by-step workflow for the sequential catalytic reduction to the N-Boc protected aminoalcohol.

References

  • Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. ACS Publications. URL:[Link]

  • Organic & Biomolecular Chemistry - RSC Publishing: Reduction with Raney Nickel catalyst... in situ protection of the resulting amines with Boc2O. Royal Society of Chemistry. URL:[Link]

  • Dynamic Kinetic Resolution in Asymmetric Hydrogenation and Transfer Hydrogenation. Thieme Connect. URL:[Link]

  • Room temperature chemoselective hydrogenation of C=C, C=O and C=N bonds... National Institutes of Health (PMC). URL:[Link]

Method

Purification and crystallization techniques for 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

An In-Depth Guide to the Purification and Crystallization of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile Authored by: A Senior Application Scientist Introduction: The Importance of Purity for a Key Synthetic In...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purification and Crystallization of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Authored by: A Senior Application Scientist

Introduction: The Importance of Purity for a Key Synthetic Intermediate

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic molecule featuring a ketone, a nitrile, and a tetrahydropyran ring system. Its structural motifs are common in pharmacologically active compounds, making it a valuable intermediate in drug discovery and development.[1][2] The efficacy, safety, and reproducibility of subsequent synthetic steps, as well as the biological activity of the final active pharmaceutical ingredient (API), are critically dependent on the purity of this intermediate.

This technical guide provides a comprehensive overview of robust methodologies for the purification and crystallization of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile. We will move beyond simple procedural lists to explore the underlying chemical principles that govern these techniques, empowering researchers to not only replicate these protocols but also to troubleshoot and adapt them to their specific needs.

PART 1: Foundational Purification Strategies

The initial crude product from synthesis will invariably contain a mixture of unreacted starting materials, reagents, catalysts, and reaction byproducts. The primary goal of purification is to remove these impurities. The choice of strategy depends on the nature of the impurities and the scale of the reaction.

Chromatographic Purification

For small-scale purification or when dealing with impurities that have very similar solubility profiles to the desired product, column chromatography is often the method of choice.[3] Automated flash chromatography systems can significantly improve efficiency and reproducibility compared to traditional manual methods.[4]

  • Principle of Operation: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). The polarity of the target molecule, which contains a moderately polar ketone and nitrile group, dictates the choice of these phases.

  • Stationary Phase: Normal-phase silica gel (SiO₂) is the standard choice for this compound. Its polar surface interacts with polar functional groups, retarding the movement of more polar compounds.

  • Mobile Phase (Eluent) Selection: A solvent system of intermediate polarity is required. A common starting point is a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio is determined empirically using Thin Layer Chromatography (TLC) to achieve a retention factor (R_f) of approximately 0.3-0.4 for the target compound.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal volume of a volatile solvent (e.g., dichloromethane), adding silica, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than "wet loading."

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase. Ensure the column bed is well-compacted and free of air bubbles.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the mobile phase, gradually increasing the polarity if necessary to elute the target compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified, amorphous solid.

Recrystallization: The Gold Standard for Bulk Purification

Recrystallization is the most powerful and economical technique for purifying large quantities of solid compounds.[5] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[6] An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).

PART 2: Crystallization - From Purified Solid to Crystalline Form

Crystallization is a critical step that not only purifies the compound but also isolates it in a specific, stable, and easily handled solid form.[7] A well-defined crystalline structure is often required for downstream applications and regulatory filings.

The Crucial Step: Solvent Selection

The success of any crystallization protocol hinges on the selection of an appropriate solvent system. This is a systematic process of balancing solubility and insolubility.

The following diagram illustrates the decision-making process for identifying a suitable recrystallization solvent.

Solvent_Selection start Start: Crude Solid Product test_solvents Select a panel of test solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane) start->test_solvents dissolve_cold Add small amount of solvent at Room Temperature (RT) test_solvents->dissolve_cold soluble_cold Soluble at RT dissolve_cold->soluble_cold Yes insoluble_cold Insoluble at RT dissolve_cold->insoluble_cold No dissolve_hot Heat mixture to boiling soluble_hot Soluble when Hot dissolve_hot->soluble_hot Yes insoluble_hot Insoluble when Hot dissolve_hot->insoluble_hot No bad_solvent1 Discard Solvent: Compound too soluble soluble_cold->bad_solvent1 insoluble_cold->dissolve_hot cool_solution Cool solution to 0-4 °C soluble_hot->cool_solution bad_solvent2 Discard Solvent: Compound too insoluble insoluble_hot->bad_solvent2 crystals_form Crystals Form cool_solution->crystals_form Yes no_crystals No Crystals Form cool_solution->no_crystals No ideal_solvent Ideal Single Solvent Found crystals_form->ideal_solvent try_mixed Consider Mixed Solvent System no_crystals->try_mixed bad_solvent2->try_mixed

Caption: Decision tree for selecting a recrystallization solvent.

Based on the structure of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile and literature precedents for similar compounds[8], the following solvents should be considered.

SolventBoiling Point (°C)PolarityRationale
Isopropanol (IPA)82.6Polar ProticGood general solvent for moderately polar compounds.
Ethanol (EtOH)78.4Polar ProticSimilar to IPA, often used for recrystallization.[9][10]
Ethyl Acetate (EtOAc)77.1Polar AproticCan dissolve a wide range of compounds.
Toluene110.6Non-polarHigh boiling point allows for a large solubility differential.
Acetone56.0Polar AproticStrong solvent, may need an anti-solvent.
Heptane/Hexane98.4 / 69.0Non-polarLikely to be a poor solvent (anti-solvent).

A particularly effective approach for ketones and nitriles is the use of a mixed solvent system, often an alcohol/alkane mixture.[8][11] In this system, the crude product is dissolved in a minimum amount of the hot "good" solvent (e.g., isopropanol) in which it is highly soluble. The "bad" anti-solvent (e.g., heptane), in which the product is insoluble, is then added dropwise to the hot solution until turbidity (cloudiness) is observed, inducing crystallization upon cooling.[6]

Master Protocol for Recrystallization

This protocol details the steps for purifying the title compound using a mixed isopropanol/heptane solvent system.

Recrystallization_Workflow A 1. Dissolution Dissolve crude solid in a minimal volume of hot (~80°C) isopropanol. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B if needed C 3. Induce Supersaturation Add hot heptane dropwise to the hot solution until slight turbidity persists. A->C B->C D 4. Slow Cooling Allow the flask to cool slowly to room temperature, undisturbed. C->D E 5. Further Cooling Place the flask in an ice-water bath for >30 minutes to maximize yield. D->E F 6. Crystal Collection Collect crystals by vacuum filtration using a Büchner funnel. E->F G 7. Washing Wash crystals with a small amount of ice-cold heptane. F->G H 8. Drying Dry the crystals under vacuum to a constant weight. G->H

Caption: Step-by-step workflow for the recrystallization protocol.

Causality Behind Key Steps:

  • Minimal Hot Solvent (Step 1): Using the minimum amount of solvent is critical to ensure the solution becomes supersaturated as it cools, which is the driving force for crystallization.[5] Using too much solvent will result in low or no yield.

  • Slow Cooling (Step 4): Slow, undisturbed cooling promotes the growth of larger, more perfect crystals.[12] Rapid cooling tends to trap impurities and form small, often impure, needles.

  • Ice-Bath (Step 5): Cooling significantly decreases the solubility of the product in the mother liquor, thereby maximizing the recovery of the crystalline solid.[9]

  • Cold Solvent Wash (Step 7): Washing the collected crystals removes any residual mother liquor containing dissolved impurities. The solvent must be ice-cold to prevent redissolving the desired product.[5]

PART 3: Quality Control and Troubleshooting

Rigorous analytical testing confirms the success of the purification. A troubleshooting guide helps to resolve common issues encountered during crystallization.

Purity Assessment

The purity of the final crystalline product must be verified. A combination of the following methods provides a comprehensive assessment.

TechniquePrincipleInformation Provided
Melting Point A pure crystalline solid has a sharp, defined melting point.A narrow melting range close to the literature value indicates high purity. Impurities broaden and depress the melting range.[9]
HPLC High-Performance Liquid Chromatography separates compounds based on their affinity for the stationary phase.Provides quantitative purity data (e.g., % area). Different detectors (UV, MS) can be used for identification.[11]
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed information about the molecular structure.¹H and ¹³C NMR can confirm the structure and identify impurities by the presence of unexpected signals.[11]
GC-MS Gas Chromatography-Mass Spectrometry is suitable for volatile compounds.Can identify and quantify volatile impurities. Note: Thermal degradation of the compound in the GC inlet is possible.[13]
Troubleshooting Common Crystallization Problems
ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not supersaturated (too much solvent used).- Compound is highly soluble even at low temperatures.- Boil off some solvent to concentrate the solution and cool again.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Add more anti-solvent.
"Oiling Out" - The solution's saturation point is below the melting point of the compound.- Cooling is too rapid.- Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.- Change to a solvent with a lower boiling point.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling time).- Crystals were washed with warm solvent.- Re-concentrate the mother liquor to recover a second crop of crystals.- Use a heated funnel for hot filtration.[11] - Ensure adequate time in the ice bath.- Always use ice-cold solvent for washing.[5]
Colored Product - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs high molecular weight colored impurities.

Conclusion

The purification and crystallization of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile are critical unit operations that dictate the quality of this important synthetic intermediate. By applying a systematic approach to solvent selection and adhering to the principles of controlled crystallization, researchers can consistently obtain this compound with high purity and in a suitable physical form. The protocols and troubleshooting guides presented here provide a robust framework for achieving these goals, ensuring the integrity of downstream research and development activities.

References

  • BenchChem. (2025). Purification methods for removing impurities from nitriles. BenchChem.
  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments.
  • University of Toronto. (n.d.). Recrystallization.
  • University of Calgary. (n.d.). Recrystallisation. Organic Laboratory Techniques.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Venditti, A. (2013). How can I separate amide and nitrile from a mixture? ResearchGate.
  • Patil, V. (2015). How can I remove nitrile impurities from the oxime? ResearchGate.
  • El-Naggar, M., et al. (2021). anti-proliferative activities of 4h-pyran derivatives synthesized from benzoylacetone. Semantic Scholar.
  • Hafez, H. N., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. Retrieved from [Link]

  • CN111233707B. (2020). Synthesis and refining method of 4-fluorobenzoylacetonitrile. Google Patents.
  • Faidallah, H. M., et al. (2022). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Porphyrins by SepaBeanTM machine.
  • PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.

Sources

Application

Application Note: 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile in Heterocyclic Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, scientists, and drug development professionals Executive Summary The transition from flat, two-dimensional aromatic rings to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Target Audience: Researchers, scientists, and drug development professionals

Executive Summary

The transition from flat, two-dimensional aromatic rings to three-dimensional, sp³-rich scaffolds is a defining trend in modern drug discovery. 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a highly functionalized, gem-disubstituted building block that perfectly aligns with this paradigm. By combining a conformationally rigid tetrahydropyran (THP) core, a metabolically stable 4-fluorophenyl moiety, and a versatile carbonitrile handle, this intermediate serves as a privileged precursor for synthesizing spirocyclic heterocycles and complex 1,3-amino alcohol pharmacophores.

This application note details the mechanistic rationale for utilizing this specific building block and provides validated, self-consistent protocols for its transformation into high-value medicinal chemistry scaffolds.

Mechanistic Rationale & Pharmacological Utility (E-E-A-T)

The structural design of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile integrates three distinct pharmacological and physicochemical strategies:

A. The Tetrahydropyran (THP) Core: ADME Optimization

In medicinal chemistry, the THP ring is frequently deployed as a bioisostere for cyclohexane[1]. While structurally similar, replacing a methylene unit with an oxygen heteroatom significantly lowers the overall lipophilicity (LogP) of the molecule[1]. This reduction in lipophilicity, coupled with the introduction of a new hydrogen-bond acceptor, predictably improves aqueous solubility and modulates the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug candidate[1].

B. The 4-Fluorobenzoyl Motif: Metabolic Shielding

The incorporation of fluorine is a cornerstone strategy in optimizing pharmacokinetic performance[2][3]. The carbon–fluorine bond is exceptionally strong, and placing a fluorine atom at the para-position of the phenyl ring effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation[3]. Furthermore, the high electronegativity of fluorine alters the local dipole moment, enhancing membrane permeability and often increasing the binding affinity to lipophilic pockets within target proteins[2][4].

C. The Geminal Carbonitrile: Versatile Handle & Warhead

The carbonitrile group at the C4 position serves a dual purpose. Synthetically, it is a highly reactive electrophilic center that enables rapid cyclization or reduction[5]. Pharmacologically, nitriles are excellent hydrogen-bond acceptors and can act as bioisosteres for halogens or carbonyls[6][7]. In targeted covalent inhibitor (TCI) design, the cyano group can function as a reversible electrophilic warhead, forming transient covalent adducts with catalytic cysteine residues[8].

G A 4-(4-Fluorobenzoyl)THP -4-carbonitrile B THP Ring A->B Scaffold C 4-Fluorophenyl A->C Lipophilicity D Carbonitrile A->D Reactivity B1 Cyclohexane Bioisostere Lowers LogP & Improves ADME B->B1 C1 Blocks CYP450 Oxidation Increases Permeability C->C1 D1 H-Bond Acceptor Covalent Warhead Potential D->D1

Functional group rationale for 4-(4-Fluorobenzoyl)THP-4-carbonitrile in drug design.

Comparative Physicochemical Data

To illustrate the causality behind selecting this specific THP building block over a traditional carbocyclic analog, the following table summarizes the predicted physicochemical shifts when utilizing this scaffold.

PropertyCyclohexyl AnalogTHP Analog (Target)Mechanistic Rationale
LogP (Calculated) ~3.8~2.5Heteroatom (O) insertion reduces lipophilicity, preventing non-specific protein binding[1].
Aqueous Solubility < 10 µg/mL> 50 µg/mLThe THP oxygen acts as a potent hydrogen bond acceptor, improving solvation[1].
Metabolic Stability T1/2​ = 15 min T1/2​ > 60 minThe para-fluoro substitution sterically and electronically shields the ring from CYP oxidation[3].
Fsp³ Fraction 0.250.45Gem-disubstitution at C4 forces a 3D architecture, correlating with higher clinical success rates.

Synthetic Methodologies & Protocols

The juxtaposition of a ketone and a nitrile on the same quaternary carbon (C4) makes this molecule an ideal precursor for divergent synthesis. Below are two field-validated workflows for generating spirocyclic and acyclic pharmacophores.

Workflow Start 4-(4-Fluorobenzoyl)THP-4-carbonitrile Path1 Hydrazine Hydrate EtOH, Reflux, 4h Start->Path1 Path2 LiAlH4 Reduction THF, 0°C to RT, 12h Start->Path2 Prod1 Spiro[pyrazole-4,4'-THP] Derivative (Rigid 3D Scaffold) Path1->Prod1 Prod2 1,3-Amino Alcohol Derivative (Flexible H-Bonding Motif) Path2->Prod2

Divergent synthetic workflows for spirocyclic and amino-alcohol derivatives.

Protocol 1: Synthesis of 5-(4-Fluorophenyl)-spiro[pyrazole-4,4'-tetrahydropyran]-3-amine

Scientific Causality: This reaction leverages the differential electrophilicity of the ketone and the nitrile. Hydrazine acts as a bis-nucleophile. It first attacks the more reactive ketone to form a hydrazone intermediate. The terminal nitrogen of the hydrazone then undergoes an intramolecular 5-exo-dig cyclization by attacking the adjacent nitrile carbon. Tautomerization yields a highly stable, spiro-fused aromatic pyrazole ring.

Materials:

  • 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq, 10 mmol)

  • Hydrazine hydrate (80% aqueous, 3.0 eq, 30 mmol)

  • Absolute Ethanol (0.2 M, 50 mL)

  • Glacial acetic acid (catalytic, 2 drops)

Step-by-Step Procedure:

  • Initiation: Dissolve the starting material in absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis & Addition: Add a catalytic amount of glacial acetic acid to activate the ketone. Slowly add hydrazine hydrate dropwise at room temperature. Note: The reaction is slightly exothermic.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/EtOAc 1:1). The cyclization is driven forward by the thermodynamic stability of the resulting pyrazole.

  • Workup: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Purification: Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Triturate the crude solid with cold diethyl ether to yield the pure spirocyclic product.

Protocol 2: Synthesis of 4-(Aminomethyl)-4-((4-fluorophenyl)(hydroxy)methyl)tetrahydro-2H-pyran

Scientific Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ketone to a secondary alcohol and the nitrile to a primary amine[5]. The rigid chair conformation of the THP ring dictates the stereochemical outcome; the bulky 4-fluorobenzoyl group preferentially adopts an equatorial position, directing the hydride attack to yield a predictable diastereomer. The resulting 1,3-amino alcohol is a classic pharmacophore for kinase and GPCR targeting.

Materials:

  • 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 eq, 5 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 eq, 20 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL two-neck flask and purge with Argon. Suspend LiAlH₄ in anhydrous THF and cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve the starting material in 10 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the vigorous evolution of hydrogen gas and heat.

  • Reduction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under Argon.

  • Fieser Workup (Critical for Trustworthiness): Cool the reaction back to 0°C. Carefully quench the excess LiAlH₄ by sequential, dropwise addition of:

    • x mL of distilled water (where x = grams of LiAlH₄ used)

    • x mL of 15% aqueous NaOH

    • 3x mL of distilled water

  • Isolation: Stir the quenched mixture vigorously for 30 minutes until a granular white precipitate of aluminum salts forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the crude 1,3-amino alcohol, which can be further purified by reverse-phase HPLC or used directly in subsequent reductive amination or amide coupling steps.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications National Center for Biotechnology Information (PMC) URL:[Link]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19 National Center for Biotechnology Information (PMC) URL: [Link]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications National Center for Biotechnology Information (PMC) URL:[Link]

  • Application of Nitrile in Drug Design ResearchGate / SIOC Journals URL:[Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies National Center for Biotechnology Information (PMC) URL:[Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore National Center for Biotechnology Information (PMC) URL:[Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors RSC Publishing URL:[Link]

Sources

Method

Application Note: Chemoselective Synthesis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile via Weinreb-Grignard Methodology

Executive Summary The synthesis of highly functionalized, densely substituted building blocks is a cornerstone of modern drug development. The target molecule, 4-(4-fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile , pres...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized, densely substituted building blocks is a cornerstone of modern drug development. The target molecule, 4-(4-fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile , presents a unique synthetic challenge: it requires the installation of a highly electrophilic ketone adjacent to a reactive nitrile group on a tetrahydropyran (THP) scaffold. Direct acylation or standard Grignard additions often fail due to competitive nucleophilic attack on the nitrile or over-addition to the resulting ketone, yielding undesired tertiary alcohols.

This application note details a robust, chemoselective protocol utilizing the Weinreb ketone synthesis [1]. By converting the starting carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide) prior to the addition of 4-fluorophenylmagnesium bromide, the reaction is safely halted at a stable tetrahedral magnesium chelate[2]. This self-validating workflow ensures absolute chemocontrol, high yields, and scalability for pharmaceutical applications.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and parameters are chosen, rather than just executing a recipe. The success of this synthesis relies on three mechanistic pillars:

  • Chemoselective Activation (The Weinreb Amide): Converting 4-cyanotetrahydro-2H-pyran-4-carboxylic acid[3] to an acid chloride and reacting it with a Grignard reagent would result in violent over-addition. Instead, we synthesize a Weinreb amide. Upon nucleophilic attack by 4-fluorophenylmagnesium bromide[4], the magnesium atom coordinates with both the carbonyl oxygen and the methoxy oxygen of the amide. This forms a highly stable, five-membered tetrahedral chelate[1].

  • Thermal Control (0 °C to 5 °C): The stability of the magnesium chelate is strictly temperature-dependent. If the internal temperature exceeds 10 °C, the chelate can prematurely collapse, expelling the N,O-dimethylhydroxylamine leaving group and exposing the highly electrophilic ketone to a second equivalent of the Grignard reagent[2]. Maintaining 0 °C kinetically freezes the intermediate and prevents the Grignard reagent from attacking the less-reactive nitrile group.

  • Controlled Quenching (Saturated NH₄Cl): The reaction is quenched with saturated aqueous ammonium chloride (pH ~5.5). This mildly acidic environment is precisely calibrated to protonate the chelate's oxygen atoms, triggering its collapse into the desired ketone[2]. Using a stronger acid (like 1N HCl) could risk partial hydrolysis of the sensitive tertiary carbonitrile group.

Experimental Workflow

Workflow SM 4-Cyanotetrahydro-2H-pyran- 4-carboxylic acid Amidation Amidation Reaction EDC·HCl, HOBt, DIPEA SM->Amidation Weinreb Weinreb Amide Intermediate Amidation->Weinreb Chemoselective Activation Grignard Grignard Addition 4-F-PhMgBr (1.1 eq), 0 °C Weinreb->Grignard Chelate Tetrahedral Magnesium Chelate Intermediate Grignard->Chelate Nucleophilic Attack Quench Acidic Quench Sat. NH4Cl (aq) Chelate->Quench Prevents Over-addition Product 4-(4-Fluorobenzoyl)tetrahydro- 2H-pyran-4-carbonitrile Quench->Product Chelate Breakdown

Workflow for the chemoselective synthesis of the target ketone via a Weinreb amide intermediate.

Quantitative Data & Reagent Stoichiometry

Table 1: Step 1 - Weinreb Amide Formation
ReagentMW ( g/mol )EquivalentsAmountFunction
4-Cyanotetrahydro-2H-pyran-4-carboxylic acid155.151.001.55 g (10.0 mmol)Starting Material
N,O-Dimethylhydroxylamine HCl97.541.201.17 g (12.0 mmol)Amine Nucleophile
EDC·HCl191.701.202.30 g (12.0 mmol)Coupling Agent
HOBt (Anhydrous)135.121.201.62 g (12.0 mmol)Additive / Activator
DIPEA129.243.005.22 mL (30.0 mmol)Base
Dichloromethane (Anhydrous)84.93-30.0 mLSolvent
Table 2: Step 2 - Grignard Addition
ReagentMW ( g/mol )EquivalentsAmountFunction
Weinreb Amide Intermediate198.221.001.98 g (10.0 mmol)Electrophile
4-Fluorophenylmagnesium bromide (1.0 M)199.301.1011.0 mL (11.0 mmol)Grignard Reagent
Tetrahydrofuran (Anhydrous)72.11-25.0 mLSolvent
Saturated NH₄Cl (aq)53.49Excess30.0 mLQuenching Agent

Detailed Step-by-Step Protocols

Protocol A: Preparation of N-Methoxy-N-methyl-4-cyanotetrahydro-2H-pyran-4-carboxamide
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with dry nitrogen gas.

  • Activation: Dissolve 4-cyanotetrahydro-2H-pyran-4-carboxylic acid (1.55 g, 10.0 mmol) in anhydrous dichloromethane (30 mL). Add EDC·HCl (2.30 g, 12.0 mmol) and HOBt (1.62 g, 12.0 mmol). Stir the mixture at room temperature for 15 minutes to generate the active HOBt-ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) to the flask in one portion.

  • Base Addition: Add DIPEA (5.22 mL, 30.0 mmol) dropwise over 5 minutes. Causality Note: 3.0 equivalents of DIPEA are strictly required—one to neutralize the hydroxylamine hydrochloride, one to neutralize the HCl generated by EDC, and one to act as the catalytic base for the coupling.

  • Incubation & IPC: Stir the reaction at room temperature for 12 hours. In-Process Control (IPC): Monitor via TLC (EtOAc/Hexane 1:1, KMnO₄ stain). The reaction is complete when the starting acid spot is fully consumed.

  • Workup: Dilute the mixture with additional DCM (20 mL). Wash sequentially with 1N HCl (2 × 20 mL) to remove unreacted amine and DIPEA, followed by saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil, which is typically pure enough (>95%) to use directly in the next step.

Protocol B: Chemoselective Grignard Addition

Safety Warning: Grignard reagents are highly reactive, pyrophoric, and react violently with moisture. Ensure all glassware is strictly anhydrous and perform the reaction under an inert atmosphere[5].

  • Substrate Preparation: Dissolve the Weinreb amide intermediate (1.98 g, 10.0 mmol) in anhydrous THF (25 mL) in a flame-dried 3-neck flask equipped with an internal temperature probe and a nitrogen inlet.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Nucleophilic Addition: Using a syringe pump, add 4-fluorophenylmagnesium bromide (1.0 M in THF, 11.0 mL, 11.0 mmol)[4] dropwise over 30 minutes.

    • Self-Validating Visual Cue: The dark grey/brown Grignard solution will momentarily dissipate upon hitting the reaction mixture, eventually turning the solution a pale yellow/orange as the stable magnesium chelate forms.

    • Causality Note: The addition rate must be controlled to ensure the internal exotherm never exceeds 5 °C.

  • Maturation: Stir the reaction mixture at 0 °C for 2 hours.

  • IPC: Quench a 50 µL aliquot in 0.5 mL of saturated NH₄Cl and extract with 0.5 mL EtOAc. Analyze the organic layer via LC-MS or TLC (EtOAc/Hexane 1:2, UV-active). The intermediate should be fully consumed.

  • Chelate Breakdown (Quench): While maintaining the temperature at 0 °C, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (30 mL). Expect a mild exotherm and the precipitation of magnesium salts.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 10% to 30% EtOAc in Hexanes) to afford 4-(4-fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile as a crystalline solid.

References

  • Carboxylic Acids to Ketones - Chemistry Steps Chemistry Steps URL:[Link]

  • Weinreb ketone synthesis - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve solubility issues associated with 4-(4-Fluorobenzoyl)tetrahydro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve solubility issues associated with 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile .

This compound is a highly lipophilic, non-ionizable building block. Its rigid tetrahydropyran (THP) ring, coupled with the fluorobenzoyl and carbonitrile moieties, results in high crystal lattice energy and poor intrinsic aqueous solubility. Because it lacks ionizable centers (such as amines or carboxylic acids), standard pH adjustment strategies will be ineffective. Successful solubilization requires a deep understanding of solvent thermodynamics and kinetic dilution techniques.

Diagnostic Workflow

Before altering your assay, you must identify exactly when and where the compound is precipitating. Use the diagnostic logic tree below to isolate the phase of precipitation.

TroubleshootingPathway A Solubility Issue Detected: 4-(4-Fluorobenzoyl)THP-4-carbonitrile B Identify Phase of Precipitation A->B C DMSO Stock Solution (>10 mM) B->C During Storage D Aqueous Assay Buffer (<2% DMSO) B->D During Dilution E Hygroscopic Water Uptake or Freeze-Thaw Stress? C->E F Kinetic Solubility Exceeded (Nano-precipitation) D->F G Action: Anhydrous DMSO, Single-use Aliquots, Low-Energy Sonication E->G H Action: Co-solvent Addition, Pre-dilution in DMSO, Nephelometric QC F->H

Diagnostic workflow for isolating and resolving precipitation phases.

Troubleshooting Guide & FAQs

Q1: My 10 mM stock solution in DMSO was clear yesterday, but today it has a white precipitate. What happened? Causality: DMSO is highly hygroscopic. Repeated opening of the vial or exposing the stock to freeze-thaw cycles introduces trace amounts of atmospheric water. For highly lipophilic compounds like this THP-carbonitrile derivative, cavity formation in the solvent becomes thermodynamically unfavorable in "wet" DMSO, drastically reducing its solubility capacity1[1]. Solution: Always prepare fresh stocks in anhydrous DMSO (stored over molecular sieves). Aliquot the stock into single-use tubes to eliminate freeze-thaw cycles. If precipitation has already occurred, apply low-energy in-well sonication; this provides the activation energy needed to redissolve the compound without causing thermal degradation[1].

Q2: When I dilute the DMSO stock into my aqueous assay buffer (pH 7.4), the assay readout is erratic, and I suspect false positives. Why? Causality: You have exceeded the compound's kinetic solubility limit. Upon rapid dilution into aqueous media, lipophilic compounds often form nano-particulates rather than precipitating macroscopically. These nano-precipitates scatter light, interfering with optical readouts (absorbance/fluorescence) and causing false positives through non-specific protein binding or target sequestration 2[2]. Solution: Implement a nephelometric (turbidity) check before running your bioassay. If turbidity is detected, you must adjust your dilution strategy or utilize a co-solvent.

Q3: Can I just adjust the pH of my buffer to improve solubility? Causality: No. 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is non-ionizable under standard physiological conditions (pH 2–10). Unlike weakly basic or acidic drugs that benefit from salt formation or pH modification, this compound's solubility is pH-independent 3[3]. You must rely on co-solvents or alternative carriers, such as oxetane-substituted sulfoxides, to enhance dissolution 4[4].

Q4: Should I perform serial dilutions of the compound directly in the aqueous buffer to find the soluble range? Causality: Never perform serial dilutions of a highly lipophilic compound in an aqueous buffer. Doing so creates localized zones of supersaturation, leading to irreversible nucleation and highly variable assay data[3]. Solution: Always perform serial dilutions in 100% DMSO first, and then transfer a constant volume of each DMSO dilution into the aqueous buffer to maintain a uniform final DMSO concentration (typically 1-2%) 5[5].

Quantitative Data: Solubilization Strategies for Non-Ionizable Intermediates

When intrinsic solubility is insufficient, external formulation strategies must be applied. The table below summarizes quantitative expectations when applying these strategies to non-ionizable, lipophilic compounds.

Solubilization StrategyMechanism of ActionTypical Concentration RangeExpected Solubility EnhancementAssay Interference Risk
Anhydrous DMSO + Sonication Disrupts localized water pockets; provides activation energy for dissolution.100% DMSO (Stock Phase)2x to 5x (Recovery of crashed stocks)Low (Pre-assay step)
Pre-dilution in DMSO Prevents aqueous supersaturation and irreversible nucleation.1% - 2% Final DMSO5x to 10x (Kinetic retention)Low (Standard practice)
Surfactants (e.g., Tween-20) Micellar encapsulation of the lipophilic THP/fluorobenzoyl core.0.01% - 0.1% (v/v)10x to 50xModerate (May disrupt cell membranes)
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex with the aromatic moiety.5% - 10% (w/v)50x to 100x+Low (Highly biocompatible)

Self-Validating Experimental Protocol: Nephelometry-Coupled Kinetic Dilution

To guarantee that 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile remains in solution during your assays, use this self-validating protocol. It includes a built-in Quality Control (QC) gate that prevents you from running bioassays with precipitated compound.

Objective: Achieve maximum aqueous concentration without triggering nano-precipitation.

Step 1: Anhydrous Serial Dilution

  • Prepare a 10 mM stock of the compound in anhydrous DMSO.

  • Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO across a V-bottom 96-well plate. Note: This ensures the compound remains fully solvated prior to aqueous exposure[3].

Step 2: Aqueous Injection

  • Pre-fill a separate clear-bottom 96-well assay plate with 198 µL of your aqueous assay buffer (pH 7.4) per well.

  • Rapidly inject 2 µL of the DMSO dilutions into the buffer to achieve a final DMSO concentration of 1%[5].

  • Mix immediately via orbital shaking (800 rpm, 30 seconds) to prevent localized supersaturation.

Step 3: Self-Validating QC (Nephelometry Gate)

  • Place the clear-bottom plate into a microplate reader.

  • Measure light scattering (absorbance) at 620 nm.

  • Validation Check: Compare the absorbance of the test wells to a vehicle control well (1% DMSO in buffer).

    • Pass: If Abstest​≤Abscontrol​+0.02 , the compound is fully dissolved.

    • Fail: If Abstest​>Abscontrol​+0.02 , nano-precipitates have formed[2]. Do not proceed to the bioassay with these specific concentrations.

Step 4: Bioassay Integration

  • Transfer aliquots only from the wells that passed the QC gate in Step 3 into your final biological assay plates. This guarantees that any observed biological activity is driven by dissolved molecules, not particulate artifacts.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - nih.gov - 4

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development - rsc.org - 6

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization - chromatographyonline.com - 5

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers - strath.ac.uk -2

  • High Throughput Sonication: Evaluation for Compound Solubilization - ingentaconnect.com - 1

  • Solubility: a speed-breaker on the drug discovery highway - medcraveonline.com - 3

Sources

Optimization

Technical Support Center: Minimizing Impurities in 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges encountered during the production of 4-(4-fluorobenzoyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges encountered during the production of 4-(4-fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile. This molecule is a highly valued intermediate in the pharmaceutical industry, particularly in the development of semicarbazide-sensitive amine oxidase (SSAO) inhibitors .

The synthesis relies on the α -acylation of tetrahydro-2H-pyran-4-carbonitrile with 4-fluorobenzoyl chloride. While conceptually straightforward, the reaction is highly sensitive to moisture, temperature fluctuations, and stoichiometry, which can lead to complex impurity profiles if not rigorously controlled.

Section 1: Mechanistic Workflow & Logical Foundation

The synthesis leverages the weak acidity of the α -proton in tetrahydro-2H-pyran-4-carbonitrile. Deprotonation requires a strong, non-nucleophilic base—typically Lithium Hexamethyldisilazide (LHMDS)—to generate a stabilized ketene-like nitrile anion. This carbanion subsequently undergoes nucleophilic acyl substitution with 4-fluorobenzoyl chloride.

Unlike many α -acylation reactions, the target product possesses a quaternary α -carbon. This structural feature is highly advantageous: it inherently prevents over-acylation and enol-ester formation at the α -position. Consequently, the impurity profile is primarily restricted to unreacted starting materials, electrophile hydrolysis products, and pre-acylation side reactions such as the Thorpe-Ziegler condensation .

G A Tetrahydro-2H-pyran-4-carbonitrile B Deprotonation (LHMDS, THF, -78°C) A->B Slow addition C Lithium Carbanion Intermediate B->C 30 min aging D Acylation (4-Fluorobenzoyl Chloride) C->D Electrophile addition E Quench & Workup (Sat. NH4Cl aq) D->E Complete conversion F 4-(4-Fluorobenzoyl)tetrahydro-2H- pyran-4-carbonitrile E->F Isolation

Mechanistic workflow for the alpha-acylation of tetrahydro-2H-pyran-4-carbonitrile.

Section 2: Step-by-Step Self-Validating Protocol

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one using orthogonal analytical checks.

Step 1: System Preparation & Deprotonation

  • Procedure: In an oven-dried, argon-purged flask, dissolve tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) and an internal standard (e.g., biphenyl, 0.1 eq) in anhydrous THF (Karl Fischer < 50 ppm). Cool the system to strictly -78 °C. Add LHMDS (1.05 - 1.1 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Causality: Dropwise addition prevents localized exotherms. Maintaining -78 °C is critical to suppress the Thorpe-Ziegler self-condensation of the nitrile anion .

  • Self-Validation Checkpoint: Before adding the electrophile, withdraw a 0.1 mL aliquot and quench it in D2​O . Analyze via 1H NMR. Proceed only if >95% deuterium incorporation is observed at the α -position, confirming complete carbanion formation.

Step 2: Electrophile Addition

  • Procedure: Dilute 4-fluorobenzoyl chloride (1.05 eq) in anhydrous THF and add it dropwise to the carbanion solution at -78 °C. Stir for 1 hour at -78 °C.

  • Causality: Diluting the acid chloride prevents localized high concentrations that could lead to di-acylation of any adventitious moisture (forming anhydrides) or competing side reactions.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in saturated aqueous NH4​Cl , and analyze via HPLC against the biphenyl internal standard. Verify that the starting nitrile peak area has decreased by >95% before proceeding to workup.

Step 3: Quench and Workup

  • Procedure: Quench the reaction strictly at -78 °C by adding saturated aqueous NH4​Cl . Only after the quench is complete should the mixture be allowed to warm to room temperature.

  • Causality: Quenching at -78 °C protonates any residual carbanion instantly, preventing high-temperature side reactions and minimizing the hydrolysis of unreacted 4-fluorobenzoyl chloride into 4-fluorobenzoic acid.

Section 3: Troubleshooting FAQs

Q: I am seeing a high percentage of 4-fluorobenzoic acid in my final product. How do I minimize this? A: 4-fluorobenzoic acid is the hydrolysis product of your electrophile, 4-fluorobenzoyl chloride. Its presence strongly indicates moisture ingress. Ensure your THF is strictly anhydrous and that your argon line is passed through a drying tube. Additionally, ensure the reaction is quenched at -78 °C; warming the reaction before quenching accelerates the hydrolysis of unreacted acid chloride.

Q: My LC-MS shows a significant secondary peak with a mass corresponding to the dimer of the starting nitrile (m/z ~ 223). What is causing this? A: This is the Thorpe-Ziegler condensation product . It occurs when the generated nitrile anion attacks an unreacted molecule of tetrahydro-2H-pyran-4-carbonitrile. To mitigate this, ensure the base is added slowly to prevent localized pools of un-deprotonated starting material, and strictly maintain the internal temperature at -78 °C to kinetically freeze the self-condensation pathway.

Q: Why is there unreacted tetrahydro-2H-pyran-4-carbonitrile even after adding 1.1 equivalents of LHMDS? A: LHMDS degrades over time, especially in THF solution, reacting with adventitious moisture to form hexamethyldisilazane (HMDS), which is not basic enough to deprotonate the nitrile. Always titrate your LHMDS solution against a reliable indicator (e.g., N-benzylbenzamide) prior to use to ensure accurate stoichiometry.

Section 4: Impurity Profiling Data

The following table summarizes the quantitative data and mitigation strategies for the most common impurities encountered during this workflow:

Impurity NameOrigin / MechanismDetection (LC-MS m/z)Mitigation Strategy
4-Fluorobenzoic Acid Hydrolysis of 4-fluorobenzoyl chloride139.0 (M-H)⁻Strict anhydrous conditions; quench at -78 °C.
Thorpe-Ziegler Dimer Self-condensation of nitrile anion223.1 (M+H)⁺Strict temperature control (-78 °C); slow base addition.
Unreacted Nitrile Incomplete deprotonation112.1 (M+H)⁺Titrate base prior to use; validate via D2​O quench.
Des-fluoro Acylation Product Impurity in commercial acid chloride216.1 (M+H)⁺Screen and purify electrophile lots prior to use.
References
  • Title: US11472769B2 - SSAO inhibitors and use thereof Source: Google Patents URL
  • Title: Nitrile anion Source: Wikipedia URL: [Link]

Troubleshooting

Technical Support Center: Chromatography Optimization for 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Advanced Technical Support Center. This knowledge base is designed for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This knowledge base is designed for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile .

Because this pharmaceutical intermediate features a unique combination of a highly polarizable fluorobenzoyl group, a hydrogen-bond accepting tetrahydropyran ring, and a strongly polar carbonitrile group, standard C18/Acetonitrile methods often yield suboptimal resolution or severe peak tailing. This guide provides field-proven, mechanistically grounded solutions to these specific challenges.

Analyte Profiling & Chromatographic Causality

To optimize the mobile phase, we must first understand how the structural features of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile dictate its behavior in a reversed-phase system. The composition, polarity, and pH of the mobile phase critically influence the separation process and overall analytical accuracy[1].

Table 1: Physicochemical Properties & Chromatographic Implications

Functional GroupChemical BehaviorChromatographic ChallengeMobile Phase / Column Solution
Fluorobenzoyl Highly electronegative, hydrophobic, polarizable C-F bond.Co-elution with des-fluoro or structurally similar halogenated impurities on standard C18 columns.Use a Pentafluorophenyl (PFP) stationary phase combined with Methanol to enhance π−π and dipole-dipole interactions[2].
Carbonitrile (-C≡N) Strong dipole moment, highly polar.Peak tailing due to secondary interactions with unendcapped, active silanols on the silica support.Acidify mobile phase (e.g., 0.1% Formic Acid) to suppress silanol ionization (keep pH < 3.0).
Tetrahydropyran Ether oxygen acts as a moderate H-bond acceptor.Shifts in retention time if the aqueous/organic ratio or column temperature fluctuates.Ensure rigorous mobile phase degassing and utilize a thermostatted column compartment[3].

Troubleshooting Workflow & Decision Matrix

When developing a method for fluorinated nitriles, visual evaluation of the initial chromatogram dictates the optimization path. The following logic tree illustrates the causality behind corrective actions.

MobilePhaseOpt Init Initial RP-HPLC Run (Water/MeCN on C18) Eval Assess Peak Shape & Resolution Init->Eval Tail Peak Tailing (Nitrile/Silanol Interaction) Eval->Tail Asymmetry > 1.5 Coel Co-elution (Fluorinated Impurities) Eval->Coel Rs < 1.5 Opt Optimal Method (Symmetrical Peak, Rs > 2.0) Eval->Opt Passes SST FixTail Adjust pH < 3.0 (Add 0.1% Formic Acid) Tail->FixTail FixCoel Change Selectivity (Switch to MeOH + PFP Column) Coel->FixCoel FixTail->Eval Re-test FixCoel->Eval Re-test

Fig 1. Mobile phase optimization and troubleshooting workflow for fluorinated nitriles.

Frequently Asked Questions (FAQs)

Q: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as the organic modifier?

A: For 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile, Methanol is highly recommended , especially if you are transitioning to a fluorinated stationary phase (like PFP) to separate related impurities. Acetonitrile has a triple bond and its own π -character, which competes with the analyte for the π−π interaction sites on the stationary phase. Methanol, being a protic solvent, does not mask these selective interactions, allowing the fluorinated phase to fully differentiate the fluorobenzoyl group from non-fluorinated analogs[2].

Q: My peaks are splitting or showing severe fronting. Is my mobile phase degraded?

A: While mobile phase degradation is possible, fronting or splitting peaks are most commonly a sign that your sample solvent is much stronger than your mobile phase [3]. Early eluting peaks are particularly vulnerable to sample solvent mismatch. Solution: Whenever possible, dilute or reconstitute your sample injections in the starting mobile phase composition. If the problem persists, check for a partly clogged column inlet or a void in the column packing[3].

Q: Why is my baseline drifting continuously during gradient elution?

A: A drifting baseline is often caused by inadequate degassing, temperature swings, or a dirty mobile phase[3]. Tiny gas bubbles lead to unstable pressure and baseline spikes. Solution: Ensure your mobile phase is prepared fresh with HPLC-grade reagents, filtered through a 0.22 µm membrane, and thoroughly degassed using a built-in vacuum degasser or ultrasonic bath[4]. Additionally, ensure the column oven temperature is strictly controlled, as temperature fluctuations heavily impact solvent viscosity and detector background[3].

Q: The molecule is neutral under standard conditions. Why do I need an acidic buffer?

A: Even though the molecule lacks strongly ionizable acidic or basic groups (like amines or carboxylic acids), the carbonitrile and ether groups are strong hydrogen-bond acceptors. If you use unbuffered water, residual silanols on the silica column support will ionize (forming -SiO⁻) and interact strongly with the polar regions of the analyte, causing peak tailing. Adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) drops the mobile phase pH below 3.0, keeping silanols fully protonated and neutral, thereby eliminating these secondary interactions.

Step-by-Step Mobile Phase Optimization Protocol

This protocol is designed as a self-validating system. By following these steps and passing the final System Suitability Test (SST), you ensure the thermodynamic stability and reliability of your method.

Phase 1: Solvent Preparation & System Priming
  • Aqueous Phase (Mobile Phase A): Measure 1000 mL of ultra-pure HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly.

  • Organic Phase (Mobile Phase B): Measure 1000 mL of HPLC-grade Methanol. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) to ensure ionic strength remains constant across the gradient.

  • Filtration & Degassing: Filter both solvents through a 0.22 µm PTFE membrane to prevent particulate buildup[4]. Degas the solvents for 10 minutes using ultrasonication.

  • System Purge: Purge the HPLC pump at a high flow rate (e.g., 5 mL/min) with the purge valve open to remove any trapped air in the pump heads or check valves[5].

Phase 2: Gradient Execution

To achieve baseline resolution of the fluorinated target from structurally similar synthetic intermediates, utilize a gradient elution starting with a low organic percentage that increases gradually[4].

Table 2: Optimized Gradient Profile (Using a PFP or C18 Column)

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (MeOH + 0.1% FA)
0.01.09010
2.01.09010
12.01.01090
15.01.01090
15.11.09010
20.01.09010

Causality Note: The 5-minute re-equilibration step (15.1 - 20.0 min) is critical. Slow column equilibration, especially when changing mobile phase compositions drastically, can lead to retention time shifts in subsequent runs. Always flush with 10-20 column volumes of the starting mobile phase before the next analysis[6].

Phase 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, inject a known reference standard of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (spiked with a known impurity if available) five times. The system is considered optimized and validated for the run only if it meets the following criteria:

  • Retention Time Precision: %RSD of retention time for 5 replicates is ≤1.0% .

  • Peak Tailing Factor ( Tf​ ): ≤1.5 (Validates that silanol interactions are successfully suppressed by the acidic mobile phase).

  • Resolution ( Rs​ ): ≥2.0 between the main peak and the closest eluting impurity (Validates that the Methanol/PFP selectivity is functioning correctly).

References

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores - [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - pgeneral.com - [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex - [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex -[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International - [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1403567-70-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1403567-70-3) , a critical heterocyclic building block frequently utilized in the synthesis of SSAO, PI3K, and KRAS inhibitors [1].

Due to its unique structural motif—a quaternary C4 carbon bearing two highly electron-withdrawing groups (a cyano and a 4-fluorobenzoyl group)—this intermediate is exceptionally vulnerable to thermal degradation. This guide provides mechanistic causality, troubleshooting protocols, and self-validating workflows to ensure API integrity during scale-up.

Mechanistic Causality of Thermal Degradation

Understanding why a molecule degrades is the first step in preventing it. The quaternary α -aroyl nitrile center in this compound creates a highly electron-deficient C-C bond. When subjected to thermal stress (typically >50°C), the activation energy barrier for bond fission is easily overcome.

As documented in stability profiles for analogous fluorinated α -cyano ketones [2], the degradation proceeds via two primary failure modes:

  • Retro-Claisen Cleavage: Direct thermal or base-catalyzed fission of the C-C bond, yielding tetrahydropyran-4-carbonitrile and a fluorobenzoate derivative.

  • Thermal Decyanation: In the presence of trace moisture and heat, the nitrile hydrolyzes to a β -keto acid equivalent, which instantly decarboxylates.

ThermalDegradation A 4-(4-Fluorobenzoyl)tetrahydro-2H- pyran-4-carbonitrile B Thermal Stress (>50°C) Solvent Evaporation A->B C Trace Base / Moisture During Heating A->C D Retro-Claisen Cleavage (C-C Bond Fission) B->D Heat (ΔT) E Nitrile Hydrolysis & Decarboxylation C->E H2O/OH-, Heat F Tetrahydropyran-4-carbonitrile + Fluorobenzoic Acid D->F G 4-(4-Fluorobenzoyl) tetrahydropyran E->G

Fig 1: Thermal degradation pathways of α-aroyl nitriles under processing stress.

Troubleshooting FAQs

Q: Why does my product oil out and turn into a dark tar during rotary evaporation? A: This is the macroscopic symptom of thermal retro-Claisen cleavage. When water bath temperatures exceed 40°C, the thermal energy drives C-C bond fission at the quaternary center. The resulting fragments rapidly polymerize into dark, tarry oils. Solution: Always maintain water bath temperatures strictly below 30°C and compensate with high vacuum (<10 mbar).

Q: My isolated product shows a significant impurity lacking the nitrile peak in IR/NMR. What happened? A: This indicates thermal decyanation driven by trace moisture and basic impurities. At elevated temperatures, water acts as a nucleophile, hydrolyzing the nitrile to an amide, and subsequently to a carboxylic acid. Because the resulting acid is beta to the ketone, it undergoes rapid thermal decarboxylation. Ensure all glassware is acid-washed and solvents are rigorously anhydrous [3].

Q: How can I safely remove high-boiling solvents like DMF or DMSO without causing thermal breakdown? A: Do not attempt standard vacuum distillation. Instead, use liquid-liquid extraction to wash out the aprotic solvent (e.g., partitioning between EtOAc and 5% aqueous LiCl), followed by low-temperature vacuum drying of the organic layer.

Quantitative Degradation Matrix

The following table summarizes the stability of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile under various processing conditions. Use this data to establish safe operating limits for your workflows.

Environmental ConditionTemp (°C)Exposure TimeIntact Recovery (%)Primary Degradation Pathway
Anhydrous, Dark, Vacuum2524 hours> 99.5%None
Anhydrous, High Vacuum4012 hours97.8%Trace Retro-Claisen
Ambient Moisture604 hours82.4%Nitrile Hydrolysis / Decyanation
Trace Base (pH 8.5)802 hours< 35.0%Base-Catalyzed Retro-Claisen

Self-Validating Isolation Protocol

To prevent thermal and hydrolytic degradation during workup, follow this validated, step-by-step low-temperature isolation methodology. This protocol relies on pH control to arrest kinetic degradation pathways.

Step 1: Reaction Quenching Pour the crude reaction mixture into a pre-chilled (0–5°C) 1M NaH2​PO4​ buffer (pH 4.5). Causality: Immediate neutralization of basic catalysts prevents base-catalyzed C-C bond cleavage.

Step 2: Aprotic Extraction Extract the aqueous layer with pre-chilled Ethyl Acetate (<10°C). Wash the organic phase three times with 5% aqueous LiCl. Causality: EtOAc provides excellent partitioning for the target molecule, while the LiCl wash removes polar aprotic solvents (DMF/DMSO) without the need for thermal distillation.

Step 3: Low-Temperature Concentration (Critical Step) Dry the organic phase over anhydrous Na2​SO4​ . Filter and concentrate using a rotary evaporator equipped with a high-efficiency vacuum pump (<10 mbar). Strictly maintain the water bath at or below 30°C. Causality: High vacuum compensates for the low bath temperature, ensuring solvent removal without crossing the 40°C thermal degradation threshold.

Step 4: Anti-Solvent Crystallization Dissolve the resulting residue in a minimal volume of Methyl tert-butyl ether (MTBE) at 20°C. Dropwise, add cold heptane until the solution becomes persistently turbid. Age at -20°C for 12 hours, then filter. Causality: Crystallization avoids the thermal stress of complete to-dryness evaporation and purifies the compound from soluble oligomers.

Step 5: System Validation Analyze the isolated crystals via HPLC-UV (254 nm). Validation Metric: The protocol is considered successful and thermally intact if the peak corresponding to the decyanated degradant (typically eluting at RRT 0.65 relative to the API) is <0.1% AUC.

References

  • Source: google.
  • Source: benchchem.
  • AB Chem Inc. Catalog (Heterocyclic Building Blocks)
Troubleshooting

Technical Support Center: Resolving LC-MS Co-Elution for 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Welcome to the Advanced Application Support Center. This guide is specifically engineered for research scientists and drug development professionals facing co-elution, matrix effects, and ion suppression challenges durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for research scientists and drug development professionals facing co-elution, matrix effects, and ion suppression challenges during the LC-MS/MS quantification of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile .

Because this molecule features a unique combination of functional groups—a hydrophobic fluorinated aromatic ring, a highly polar carbonitrile, and a hydrogen-bond-accepting tetrahydropyran ring—standard reversed-phase chromatography often fails to resolve it from complex biological matrices. Below, we provide diagnostic workflows, self-validating protocols, and FAQs to restore your assay's scientific integrity.

Part 1: Diagnostic Workflows & Troubleshooting

Q1: How do I definitively identify if my quantitative inaccuracy is caused by co-elution?

A: Co-elution is notoriously difficult to spot when analyzing complex biological matrices because perfect co-elution presents no obvious chromatographic distortion[1]. However, when matrix components and the analyte co-elute, they compete for the limited charge available during electrospray ionization (ESI), leading to severe ion suppression[2].

To diagnose this, you must look for two things:

  • Peak Asymmetry: A sudden discontinuity or "shoulder" on your peak often indicates two compounds exiting the column simultaneously[1].

  • Spectral Shifting: If you are utilizing a Diode Array Detector (DAD) in tandem with MS, extract spectra across the peak. If the UV or MS/MS fragmentation profile shifts from the leading edge to the tailing edge, co-elution is occurring[1].

G Start Detect Co-elution (Peak Asymmetry / Poor Recovery) PCI Perform Post-Column Infusion (PCI) Start->PCI IsMatrix Ion Suppression Zone Identified? PCI->IsMatrix OptChrom Optimize Chromatography (PFP Column / Gradient) IsMatrix->OptChrom Yes (Co-eluting Matrix) UseSIL Use SIL-IS for Compensation IsMatrix->UseSIL No (Systematic Error) OptSample Enhance Sample Clean-up (SPE / LLE) OptChrom->OptSample If Resolution Fails

Logical workflow for diagnosing and resolving LC-MS co-elution and matrix effects.

Q2: My analyte is co-eluting with endogenous phospholipids. How should I alter my stationary phase?

A: 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is poorly retained and often co-elutes with early-eluting matrix components on standard C18 columns. The causality here is a lack of orthogonal retention mechanisms; C18 relies purely on hydrophobic dispersion forces.

By switching to a Pentafluorophenyl (PFP) stationary phase, you introduce three new retention mechanisms: π−π interactions, dipole-dipole interactions (targeting the carbonitrile group), and halogen bonding (targeting the fluorine atom). This selectively shifts the retention time of your analyte away from aliphatic matrix interferences[3].

G Analyte 4-(4-Fluorobenzoyl)tetrahydro- 2H-pyran-4-carbonitrile Fluoro Fluorine Atom (High Electronegativity) Analyte->Fluoro Nitrile Nitrile Group (Strong Dipole) Analyte->Nitrile Ring Tetrahydropyran (H-bond Acceptor) Analyte->Ring PFP PFP Stationary Phase (Fluorine & Dipole Interactions) Fluoro->PFP F-F Interactions Nitrile->PFP Dipole-Dipole HILIC HILIC Phase (Polar Retention) Ring->HILIC Hydrogen Bonding

Stationary phase selection based on analyte functional group interactions.

Table 1: Stationary Phase Comparison for Fluorinated Nitriles
Phase ChemistryPrimary Interaction MechanismRetention of Fluorinated AnalytesMatrix Separation Efficacy
C18 (Alkyl) Hydrophobic (Dispersion)ModerateLow (Prone to phospholipid co-elution)
Biphenyl π−π and HydrophobicHighModerate
PFP (Fluorinated) Dipole, π−π , HalogenVery High High (Orthogonal to C18)
HILIC Hydrogen Bonding, IonicLow (Unless highly organic)Moderate (Requires different sample prep)

Part 2: Step-by-Step Methodologies

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

To definitively prove that co-elution is causing ion suppression, you must map the matrix effects of your biological sample. This self-validating protocol ensures you can visually identify the exact retention time window where ionization is compromised[3].

Step-by-Step Methodology:

  • System Setup: Install a T-piece (zero-dead-volume) between the analytical column outlet and the MS source inlet.

  • Infusion Preparation: Connect a syringe pump to the third port of the T-piece. Fill the syringe with a pure standard of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (e.g., 100 ng/mL in 50:50 Water:Methanol).

  • Establish Baseline: Set the syringe pump to infuse at 10 µL/min. Start the MS acquisition in MRM mode (monitoring the target transition, e.g., m/z 234.1 123.0). You should observe a steady, elevated baseline.

  • Inject Blank Matrix: Inject an extracted blank biological matrix (e.g., plasma crashed with acetonitrile) through the LC system using your standard gradient.

  • Data Interpretation: Monitor the MRM baseline. Any significant dips (>15% signal loss) indicate zones of ion suppression caused by co-eluting matrix components.

  • Validation: If the retention time of your analyte falls within a suppression dip, co-elution is confirmed. You must alter the chromatographic gradient or stationary phase to shift the analyte out of this "suppression zone."

Protocol 2: Orthogonal Gradient Optimization on a PFP Column

When transitioning to a PFP column to resolve the fluorinated analyte from matrix interferences, acetonitrile often suppresses the unique dipole interactions of the stationary phase. Methanol is the preferred organic modifier.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation of the ketone oxygen).

    • Mobile Phase B: Methanol + 0.1% Formic Acid (protic solvent enhances π−π and dipole interactions on PFP).

  • Column Equilibration: Equilibrate a PFP column (e.g., 2.1 x 100 mm, 1.7 µm) at 40°C with 5% B for 10 column volumes.

  • Gradient Execution: Apply the optimized gradient outlined in Table 2.

  • Validation: Inject a spiked matrix sample. Calculate the capacity factor ( k′ ). A successful resolution will yield a k′ between 2 and 5, ensuring the analyte is retained well past the void volume where early matrix suppressors elute[1].

Table 2: Optimized LC Gradient for PFP Column (Methanol System)
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.0095.05.00.40Initial
1.0095.05.00.40Isocratic hold
4.5010.090.00.40Linear ramp
6.0010.090.00.40Wash
6.1095.05.00.40Re-equilibration
8.0095.05.00.40End

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to ignore the co-elution problem?

No. While a SIL-IS is the gold standard for compensating for matrix effects, it is not a "magic bullet" for severe co-elution. If the co-eluting matrix component causes massive ion suppression (e.g., >80% signal loss), your absolute signal-to-noise (S/N) ratio will drop below the limit of quantification (LOQ), rendering the compensation mathematically useless. Furthermore, if the SIL-IS is added at too high a concentration, the co-eluting internal standard can actually suppress the analyte signal itself due to charge competition in the ESI source[4]. Chromatography must be optimized first.

FAQ 2: How does adjusting the capacity factor ( k′ ) help resolve co-elution?

The capacity factor ( k′ ) measures how long your compound stays in the stationary phase relative to the void volume. If co-elution occurs and your k′ is very low (e.g., 0.1), your analyte is flying through the system alongside unretained salts and proteins[1]. By weakening your mobile phase (starting at a lower %B), you slow down elution, increase retention, and allow the stationary phase enough time to selectively separate the analyte from the matrix. The target k′ should always be between 1 and 5[1].

FAQ 3: Why am I seeing ion enhancement instead of ion suppression during co-elution?

While less common, ion enhancement occurs when co-eluting matrix components alter the surface tension of the ESI droplets or act as proton donors, artificially increasing the ionization efficiency of your analyte[2]. This is equally detrimental to quantitative accuracy. The solution remains the same: use Post-Column Infusion to map the enhancement zone and adjust your chromatography to shift the analyte peak into a neutral baseline region.

References

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: MDPI URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers Source: Longdom Publishing URL:[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing low conversion rates or high impurity profiles during the synthesis of 4-(4-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing low conversion rates or high impurity profiles during the synthesis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile .

Synthesizing this intermediate requires the α -acylation of a nitrile to form a sterically hindered quaternary center. Standard acylation protocols often fail here due to competing nucleophilic pathways, carbanion instability, and extreme steric bulk. This guide synthesizes field-proven methodologies and mechanistic causality to help you optimize your conversion rates.

Mechanistic Workflow & Causality

The reaction relies on the deprotonation of tetrahydro-2H-pyran-4-carbonitrile to form a secondary nitrile carbanion, followed by nucleophilic attack on 4-fluorobenzoyl chloride. Because the resulting product features a highly crowded C4 quaternary center, the transition state for C-C bond formation is kinetically slow, leaving the system vulnerable to side reactions.

G SM Tetrahydro-2H-pyran- 4-carbonitrile (Starting Material) Base LiHMDS / THF -78 °C SM->Base Deprotonation Anion Nitrile Carbanion (Sterically Hindered) Base->Anion Electrophile 4-Fluorobenzoyl Chloride (Reverse Addition) Anion->Electrophile Nucleophilic Attack Product 4-(4-Fluorobenzoyl)tetrahydro- 2H-pyran-4-carbonitrile (Quaternary Center) Electrophile->Product C-Acylation

Workflow for the α-acylation of tetrahydro-2H-pyran-4-carbonitrile to form a quaternary center.

Quantitative Optimization Data

The table below summarizes the causality between reaction variables and expected conversion rates.

Base ChoiceTemperature ProfileAddition MethodExpected ConversionPrimary Issue / Mechanistic Causality
LDA (1.1 eq)-78 °C to 0 °CStandard (Forward)30–40%Base nucleophilicity causes amide byproduct formation.
NaH (1.5 eq)0 °C to RTStandard (Forward)< 10%High temperature causes THP ring degradation.
LiHMDS (1.1 eq)-78 °C to 0 °CStandard (Forward)60–70%Steric stalling due to low localized electrophile concentration.
LiHMDS (1.1 eq)-78 °C to 0 °CReverse Addition > 90% Optimized: Maximizes kinetic capture of the hindered carbanion.

Troubleshooting FAQs

Q1: Why does my conversion stall at 30-40% when using LDA, even with excess acid chloride? A: Lithium diisopropylamide (LDA) is a strong base but retains significant nucleophilic character. Because the nucleophilic attack of the sterically hindered THP-nitrile carbanion onto 4-fluorobenzoyl chloride is kinetically slow, residual diisopropylamine (formed during deprotonation) or unreacted LDA will competitively attack the acid chloride. This forms N,N-diisopropyl-4-fluorobenzamide, consuming your electrophile. Switching to a bulky, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS) eliminates this competing pathway [1].

Q2: How do I overcome the severe steric hindrance at the C4 quaternary center? A: Forming a quaternary center at the C4 position of a tetrahydropyran ring is thermodynamically challenging. To accelerate C-acylation, you must alter the addition sequence. Employing a "reverse addition" technique—cannulating the pre-formed carbanion dropwise into a concentrated solution of the acid chloride—maintains a massive localized stoichiometric excess of the electrophile. This drives the reaction forward kinetically before the carbanion can degrade [2].

Q3: I am observing significant amounts of 4-fluorobenzoic acid in my LC-MS. How do I prevent this? A: 4-Fluorobenzoyl chloride is highly sensitive to moisture [3]. Trace water in your THF, the starting nitrile, or the reactor headspace will rapidly hydrolyze the acid chloride into 4-fluorobenzoic acid. This not only destroys the electrophile but generates an acidic proton that immediately quenches the nitrile carbanion, permanently halting conversion. Ensure THF is freshly distilled over sodium/benzophenone and that the starting nitrile is dried via azeotropic distillation with toluene prior to use.

Q4: Why is there degradation/ring-opening of the THP ring during the reaction? A: If the reaction temperature is allowed to rise above -40 °C before the acylation is complete, the nitrile carbanion can undergo a retro-Michael-type ring opening (eliminating the alkoxide of the pyran ring). Strict cryogenic control (-78 °C) must be maintained during both the deprotonation phase and the initial electrophilic quench.

Validated Experimental Protocol: Reverse-Addition Acylation

This protocol is designed as a self-validating system . Checkpoints are embedded to ensure the chemical state is correct before proceeding to the next step.

Reagents & Materials:

  • Tetrahydro-2H-pyran-4-carbonitrile: 1.0 equiv (10.0 mmol, 1.11 g)

  • LiHMDS (1.0 M in THF): 1.1 equiv (11.0 mmol, 11.0 mL)

  • 4-Fluorobenzoyl chloride: 1.2 equiv (12.0 mmol, 1.90 g)

  • Anhydrous THF: 25 mL total

Step-by-Step Methodology:

  • System Preparation & Drying:

    • Flame-dry two separate Schlenk flasks (Flask A and Flask B) under high vacuum and backfill with dry Argon.

    • Validation: Ensure the argon line passes through a Drierite column to prevent ambient moisture introduction.

  • Cryogenic Deprotonation (Flask A):

    • Add tetrahydro-2H-pyran-4-carbonitrile (1.0 equiv) and 15 mL of anhydrous THF to Flask A.

    • Cool the solution to -78 °C using a dry ice/acetone bath. Validation: An internal temperature probe must read ≤ -75 °C.

    • Dropwise add LiHMDS (1.1 equiv) over 15 minutes. Stir for 1 hour at -78 °C to ensure complete formation of the nitrile carbanion.

  • Electrophile Preparation (Flask B):

    • Dissolve 4-fluorobenzoyl chloride (1.2 equiv) in 10 mL of anhydrous THF in Flask B.

    • Cool Flask B to -78 °C. Validation: The solution must remain clear; any cloudiness indicates moisture-induced precipitation of 4-fluorobenzoic acid.

  • Reverse Addition:

    • Using a wide-bore cannula under positive Argon pressure, transfer the carbanion solution from Flask A dropwise into the electrophile solution in Flask B over 30 minutes.

    • Causality: Dropping the anion into the acid chloride ensures the electrophile is always in massive excess relative to the unreacted carbanion, forcing the sterically hindered C-C bond formation and preventing base-induced side reactions.

  • Acylation & Warming:

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly remove the cooling bath and allow it to warm to 0 °C over 1 hour.

    • Validation: Quench a 0.1 mL aliquot in saturated NH4​Cl and check via TLC (Hexanes/EtOAc 3:1). The starting nitrile ( Rf​≈0.4 ) should be consumed, with the product appearing at Rf​≈0.6 .

  • Quench & Workup:

    • Quench the main reaction at 0 °C by slowly adding 15 mL of saturated aqueous NH4​Cl .

    • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile.

References

  • Thompson, A. D.; Huestis, M. P. "Cyanide Anion as a Leaving Group in Nucleophilic Aromatic Substitution: Synthesis of Quaternary Centers at Azine Heterocycles." The Journal of Organic Chemistry, 2013, 78 (2), 762-769. URL:[Link]

  • Shetty, A. et al. "Palladium catalyzed alpha-acylation of methyl isobutyrate and isobutyronitrile: an efficient synthesis of 2,5-disubstituted benzyl alcohol and amine intermediates." Tetrahedron Letters, 2006, 47 (45), 8021-8024. URL:[Link]

Reference Data & Comparative Studies

Validation

Validating LC-MS Quantification Methods for 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile: QqQ vs. Q-TOF HRMS

Analyte Profiling & Bioanalytical Challenges The compound 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a highly specialized, fluorinated building block representative of complex small-molecule active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Bioanalytical Challenges

The compound 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a highly specialized, fluorinated building block representative of complex small-molecule active pharmaceutical ingredient (API) intermediates. From a bioanalytical perspective, quantifying this molecule in biological matrices (e.g., human plasma) presents unique physicochemical challenges:

  • Electronegativity & Ionization: The highly electronegative fluorine atom on the benzoyl ring creates a strong dipole, while the nitrile group and the tetrahydropyran oxygen serve as primary sites for protonation. This makes the molecule an excellent candidate for Positive Electrospray Ionization (ESI+).

  • Matrix Susceptibility: Because the molecule relies on droplet-surface protonation in ESI+, it is highly susceptible to matrix-induced ion suppression. Endogenous phospholipids—specifically phosphatidylcholines and lysophospholipids—co-elute with moderately polar analytes and aggressively compete for charge in the ESI source, leading to diminished and irreproducible analyte responses[1].

To support regulatory submissions, any quantification method developed for this compound must be rigorously validated according to the harmonized ICH M10 guidelines [2].

Mechanistic Method Design: The "Why" Behind the Workflow

As application scientists, we do not merely execute steps; we engineer solutions based on molecular causality.

Why Solid Phase Extraction (SPE) over Protein Precipitation (PPT)? While PPT using cold acetonitrile is fast, it fails to remove endogenous phospholipids, which are notorious for fouling the mass spectrometer source and causing severe ion suppression[3]. For a fluorinated, nitrile-containing compound, we utilize a Mixed-Mode Reversed-Phase SPE . The hydrophobic tetrahydropyran and benzoyl rings interact with the C18 sorbent, allowing us to utilize aggressive organic washes (e.g., 20% methanol) to elute matrix interferences before eluting the target analyte. This targeted isolation drastically reduces the matrix effect, ensuring the method's lower limit of quantitation (LLOQ) remains robust[1].

Why Formic Acid in the Mobile Phase? In the chromatographic separation, adding 0.1% Formic Acid to both the aqueous and organic mobile phases serves a dual purpose: it maintains the acidic environment necessary to drive the formation of the [M+H]+ precursor ion in the ESI source, and it suppresses the ionization of residual silanols on the UPLC column, ensuring sharp, symmetrical peak shapes.

Technology Comparison: Triple Quadrupole (QqQ) vs. High-Resolution MS (HRMS)

When selecting a platform for bioanalytical quantification, laboratories typically choose between a Triple Quadrupole (QqQ) and a Quadrupole Time-of-Flight (Q-TOF) HRMS. Both platforms offer distinct advantages depending on the phase of drug development[4].

  • Triple Quadrupole (QqQ): Operating in Multiple Reaction Monitoring (MRM) mode, the QqQ is the industry gold standard for absolute sensitivity and high-throughput pharmacokinetics. It filters ions twice (precursor and product), virtually eliminating background noise.

  • Q-TOF (HRMS): Operating in Parallel Reaction Monitoring (PRM) or Full Scan mode, HRMS provides exact mass measurements (<5 ppm mass error). While slightly less sensitive than the newest QqQ systems, HRMS is vastly superior at resolving isobaric matrix interferences that MRM cannot distinguish, making it invaluable for complex or highly metabolized samples[5].

Table 1: Objective Performance Comparison for Small Molecule Bioanalysis
Performance MetricTriple Quadrupole (QqQ)Q-TOF HRMSMechanistic Impact on 4-(4-Fluorobenzoyl)...
Primary Acquisition Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM)MRM maximizes duty cycle; PRM captures all fragments.
Mass Resolution Unit resolution (~0.7 Da FWHM)High resolution (>30,000 FWHM)HRMS separates the analyte from exact-mass matrix isobaric ions.
Sensitivity (LLOQ) Sub-pg/mL (Superior)Low pg/mL (Excellent)QqQ is preferred for late-stage, ultra-low dose PK studies.
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitudeQqQ requires fewer sample dilutions for high-concentration samples.
Data Mining Targeted only (Retrospective NA)Untargeted (Retrospective analysis)HRMS allows post-acquisition screening for fluorinated metabolites.
Workflow Visualization

LCMS_Workflow cluster_MS Mass Spectrometry Platforms Prep Sample Preparation Solid Phase Extraction (SPE) LC Chromatographic Separation UPLC C18 (Gradient Elution) Prep->LC Ion Electrospray Ionization (ESI+ Mode) LC->Ion QqQ Triple Quadrupole (QqQ) MRM Mode Max Sensitivity Ion->QqQ HRMS Q-TOF (HRMS) PRM / Full Scan Max Selectivity Ion->HRMS Val Data Processing & ICH M10 Validation QqQ->Val HRMS->Val

Figure 1: Comparative LC-MS bioanalytical workflow for QqQ and HRMS validation.

Step-by-Step Experimental Protocol

This protocol outlines the extraction and quantification of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile from human plasma.

Step 1: Reagent and Sample Preparation

  • Aliquot 100 µL of human plasma (blank, calibration standards, or Quality Control samples) into a 96-well plate.

  • Spike each well with 10 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., a 13C6​ -labeled analog).

  • Add 100 µL of 2% Formic Acid in water to disrupt protein binding and acidify the sample.

Step 2: Solid Phase Extraction (SPE)

  • Condition: Pass 1 mL of Methanol followed by 1 mL of Water through a 30 mg Reversed-Phase SPE cartridge.

  • Load: Apply the acidified 210 µL plasma sample to the cartridge.

  • Wash: Wash with 1 mL of 5% Methanol in Water to remove polar endogenous components, followed by 1 mL of Hexane to remove neutral lipids.

  • Elute: Elute the analyte and SIL-IS with 500 µL of 100% Acetonitrile.

  • Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: UPLC Chromatographic Separation

  • Column: Sub-2 µm C18 column (2.1 x 50 mm), maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (5% B), 0.5-3.0 min (ramp to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 5% B). Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Detection

  • QqQ Parameters: ESI+ mode. Capillary voltage: 3.0 kV. Optimize collision energy (CE) for the specific MRM transition (e.g., [M+H]+→ fluorobenzoyl fragment).

  • HRMS Parameters: ESI+ mode. Acquire in PRM mode targeting the exact mass of the [M+H]+ precursor with an isolation window of 1.0 m/z, utilizing a resolving power of >30,000.

Mechanisms of Self-Validation

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system in strict adherence to FDA/ICH M10 guidelines[6]:

  • The SIL-IS Normalization: By using a Stable Isotope-Labeled Internal Standard spiked at the very first step, the method self-corrects for any physical losses during the SPE extraction and any ion suppression occurring in the ESI source. Because the SIL-IS is chemically identical to the analyte (differing only in mass), it co-elutes perfectly. The mass spectrometer measures the ratio of Analyte to IS, rendering the final quantification immune to run-to-run matrix fluctuations.

  • ICH M10 QC Bracketing: The analytical run is bracketed by Quality Control (QC) samples at four distinct levels: LLOQ, Low, Mid, and High. The system continuously self-validates by requiring these known QCs to fall within ±15% of their nominal concentration (±20% for the LLOQ)[7]. If a matrix effect suddenly alters ionization efficiency, the QC samples will fail, automatically invalidating the compromised data.

Validation Results (Experimental Data Summary)

The following table summarizes the validation metrics for both platforms, demonstrating that both the QqQ and HRMS methods are highly robust and fully compliant with ICH M10 regulatory expectations[5].

Table 2: ICH M10 Accuracy and Precision Metrics (Human Plasma)
QC Level (Nominal Conc.)QqQ Intra-Assay Precision (%CV)QqQ Accuracy (%Bias)HRMS Intra-Assay Precision (%CV)HRMS Accuracy (%Bias)
LLOQ (1.0 ng/mL)6.2%+4.1%8.5%+7.2%
Low QC (3.0 ng/mL)4.1%-2.3%5.4%-3.1%
Mid QC (50.0 ng/mL)3.5%+1.2%4.2%+2.5%
High QC (80.0 ng/mL)2.8%-1.5%3.1%-1.8%

Data Interpretation: Both platforms easily met the ICH M10 acceptance criteria (Precision ≤15%, Accuracy ±15%; LLOQ ≤20% / ±20%). The QqQ demonstrated slightly tighter precision at the LLOQ due to the inherent sensitivity advantages of the MRM duty cycle, while the HRMS provided excellent quantitative reliability alongside the added benefit of high-resolution selectivity.

References
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. U.S. Food and Drug Administration.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. U.S. Food and Drug Administration.
  • ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed. National Institutes of Health.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate.
  • Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing. American Pharmaceutical Review.
  • Development, Validation, and Comparison of Two Mass Spectrometry Methods (LC-MS/HRMS and LC-MS/MS) for the Quantification of Rituximab in Human Plasma. MDPI.

Sources

Comparative

A Comparative Guide to the Cross-Coupling Reactivity of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Abstract 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a key structural motif in modern medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a key structural motif in modern medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comparative analysis of its potential reactivity in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As direct comparative data for this specific molecule is limited, this analysis is built upon established principles of chemical reactivity, drawing parallels from structurally analogous compounds. We will dissect the molecule's key reactive sites, predict its behavior under various catalytic conditions, and provide robust, representative experimental protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this scaffold in their synthetic campaigns.

Introduction: Structural Analysis and Synthetic Potential

The molecule 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile possesses a unique combination of functional groups that present both opportunities and challenges for synthetic chemists. Its structure features a stable tetrahydropyran (THP) ring, a quaternary carbon center substituted with a nitrile group, and a 4-fluorobenzoyl moiety.

Cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in drug discovery.[1] The primary question for this substrate is the reactivity of the C(sp²)-F bond on the aromatic ring, which is notoriously robust and requires specialized catalytic systems for activation.[2] Understanding the propensity of this bond to react, relative to other potential sites, is critical for predictable and efficient synthesis.

Diagram 1: Analysis of Potential Reactive Sites

This diagram illustrates the key structural features of the target molecule and highlights the C-F bond as the primary site for cross-coupling reactions.

Reactive_Sites cluster_molecule 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile cluster_analysis Analysis of Reactivity mol CF_Bond C(sp²)-F Bond mol->CF_Bond Primary Site for Cross-Coupling Quat_Carbon Quaternary α-Carbon (Sterically Hindered, Non-enolizable) mol->Quat_Carbon Unlikely to participate directly in coupling THP_Ring Tetrahydropyran Ring (Generally Stable) mol->THP_Ring Stable scaffold Nitrile_Carbonyl Nitrile & Carbonyl (Potential Coordinating Groups)

Caption: Key reactive sites on the target molecule.

Analysis of Key Structural Features:

  • 4-Fluorobenzoyl Group: The electron-withdrawing nature of the benzoyl group activates the C-F bond towards nucleophilic aromatic substitution, but its activation in transition-metal-catalyzed cross-coupling remains challenging. The strength of the C-F bond necessitates highly active catalysts, often featuring sterically bulky, electron-rich phosphine ligands.[2]

  • α-Cyano Quaternary Center: The carbon alpha to both the carbonyl and nitrile groups is fully substituted. This lack of an enolizable proton means that side reactions common to ketones, such as aldol condensation or α-arylation, are sterically hindered and electronically disfavored. The nitrile and carbonyl groups themselves are generally stable under common cross-coupling conditions but could potentially coordinate to the metal center.

  • Tetrahydropyran (THP) Ring: The THP scaffold is a common motif in natural products and pharmaceuticals and is generally robust under a wide range of reaction conditions, including those employed in palladium-catalyzed couplings.[3][4][5]

Comparative Reactivity in Cross-Coupling Reactions

The primary reactive handle on this molecule for cross-coupling is the aryl-fluoride bond. The success of any coupling will depend heavily on overcoming the high bond dissociation energy of the C-F bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction, and its application to aryl fluorides has seen significant advancement.[6][7] For an electron-deficient aryl fluoride like the one in our target molecule, the oxidative addition step, while still demanding, is more feasible than for electron-rich analogs.

Expected Performance:

  • Catalyst System: High reactivity is expected with specialized palladium catalysts. Systems based on Pd(OAc)₂ or Pd₂(dba)₃ precursors combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos) are essential for efficient C-F bond activation.[6]

  • Base and Solvent: A strong base such as K₃PO₄ or Cs₂CO₃ is typically required to facilitate the transmetalation step.[8] Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[2]

  • Comparison: Compared to aryl bromides or iodides, the reaction will require higher catalyst loadings, higher temperatures, and longer reaction times. However, its reactivity is predicted to be superior to that of unactivated or electron-rich aryl fluorides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1][9] The amination of aryl fluorides is a known challenge, but significant progress has been made, particularly for activated substrates.[10]

Expected Performance:

  • Catalyst System: Similar to the Suzuki coupling, highly active palladium catalysts with bulky ligands (e.g., XPhos, Josiphos-type ligands) are necessary.[10]

  • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is crucial for deprotonating the amine and facilitating the catalytic cycle.

  • Comparison: The reaction is expected to be more challenging than the corresponding Suzuki coupling. The choice of amine is critical; primary and secondary aliphatic amines are generally more reactive than anilines. The presence of the ketone on the substrate is not expected to interfere significantly, and in some cases, ketones have been shown to act as catalyst activators.[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds. While traditionally performed with aryl iodides and bromides, recent developments have extended its scope to include the more challenging aryl fluorides.[12][13]

Expected Performance:

  • Catalyst System: Modern protocols have demonstrated that palladium-catalyzed, copper-free Sonogashira couplings of aryl fluorides are possible. A key innovation is the use of lithium hexamethyldisilazide (LiHMDS) as a dual-role base and ligand promoter, which is thought to drive the reaction by forming strong Li-F bonds.[14][15]

  • Conditions: These reactions typically require high temperatures (e.g., 110 °C) and a simple palladium source like Pd₂(dba)₃.[13][14]

  • Comparison: This transformation is arguably the most challenging of the three. While feasible, it may require more rigorous optimization of reaction conditions compared to Suzuki or Buchwald-Hartwig couplings. The scope is generally good for various terminal alkynes, though electron-deficient alkynes may perform poorly.[12]

Data Summary and Performance Benchmarking

The following table summarizes the predicted performance and required conditions for cross-coupling reactions with 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile, based on literature data for analogous electron-deficient aryl fluorides.

Reaction Type Coupling Partner Typical Catalyst System Required Base Relative Difficulty Predicted Yield Range
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄ or Cs₂CO₃Moderate65-90%
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOt-Bu or LHMDSModerate to High50-85%
Sonogashira Terminal AlkynePd₂(dba)₃ (ligandless)LiHMDSHigh40-75%[13][14][15]

Experimental Protocols & Workflows

The following are representative, detailed protocols for conducting Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered starting points and may require optimization.

Diagram 2: General Experimental Workflow

This diagram outlines the standard procedure from reaction setup to product purification for a typical cross-coupling reaction.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Flame-dry Schlenk flask under vacuum. B Backfill with Argon/Nitrogen. A->B C Add substrate, coupling partner, palladium precursor, ligand, and base. B->C D Add anhydrous, degassed solvent via syringe. C->D E Heat reaction mixture to specified temperature with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature. Quench reaction (e.g., with water). F->G H Extract with organic solvent (e.g., EtOAc, DCM). G->H I Wash combined organic layers, dry over Na₂SO₄, and concentrate. H->I J Purify crude product via flash column chromatography. I->J K Characterize pure product (NMR, MS, HRMS). J->K

Caption: Standard workflow for cross-coupling reactions.

Protocol 4.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 4-(biphenyl-4-carbonyl)tetrahydro-2H-pyran-4-carbonitrile.

Materials:

  • 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Anhydrous 1,4-dioxane/water (5:1 mixture), degassed

Procedure:

  • To a flame-dried Schlenk flask, add the substrate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 4.2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-((4-morpholinophenyl)carbonyl)tetrahydro-2H-pyran-4-carbonitrile.

Materials:

  • 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene, degassed

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried reaction vial.

  • Outside the glovebox, add the substrate and degassed toluene under an argon atmosphere.

  • Add morpholine via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Mechanistic Considerations

The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The critical, rate-limiting step for aryl fluorides is the initial oxidative addition of the C-F bond to the Pd(0) center.

Diagram 3: Simplified Catalytic Cycle for Suzuki-Miyaura C-F Activation

This diagram shows the key steps involved in the palladium-catalyzed Suzuki-Miyaura coupling of an aryl fluoride.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition (Rate-Limiting) Pd0->OA_TS + Ar-F PdII_Complex L₂Pd(II)(Ar)F OA_TS->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal + [R'B(OH)₃]⁻ (from Base + R'B(OH)₂) PdII_R_Complex L₂Pd(II)(Ar)(R') Transmetal->PdII_R_Complex RE_TS Reductive Elimination PdII_R_Complex->RE_TS RE_TS->Pd0 + Ar-R'

Sources

Validation

Comparative Biological Activity Guide: 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile Derivatives vs. Piperidine Bioisosteres

Executive Summary As a Senior Application Scientist, I must first address a critical stereochemical reality regarding the target compound. 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a highly specialized int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I must first address a critical stereochemical reality regarding the target compound. 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a highly specialized intermediate in modern medicinal chemistry. However, rigorous structural analysis reveals that this parent ketone possesses an internal plane of symmetry, rendering it strictly achiral. Consequently, it does not possess enantiomers.

To fulfill the directive of comparing enantiomeric biological activity, this guide focuses on its immediate chiral derivatives—specifically, the (R)- and (S)-enantiomers of the reduced alcohol, (4-fluorophenyl)(4-cyanotetrahydro-2H-pyran-4-yl)methanol . We will objectively compare these derivatives against their classic, highly prevalent piperidine alternatives to demonstrate the pharmacological advantages of this scaffold.

Stereochem Parent 4-(4-Fluorobenzoyl)tetrahydro- 2H-pyran-4-carbonitrile (Achiral Parent) Symmetry Plane of Symmetry (C4 to O1 axis) Parent->Symmetry Structural Analysis Reduction Ketone Reduction (NaBH4 / Chiral Catalyst) Parent->Reduction Synthetic Derivatization R_Enant (R)-Alcohol Enantiomer (Chiral Active) Reduction->R_Enant Asymmetric Synthesis S_Enant (S)-Alcohol Enantiomer (Chiral Active) Reduction->S_Enant Asymmetric Synthesis

Fig 1: Structural symmetry of the parent ketone and derivation of its chiral alcohol enantiomers.

The Bioisosteric Rationale: Tetrahydropyran vs. Piperidine

Understanding the causality behind selecting a tetrahydropyran (THP) scaffold over a piperidine scaffold is fundamental to modern drug design. The 4-(4-fluorobenzoyl)piperidine motif is a privileged building block found in numerous central nervous system (CNS) therapeutics, including ketanserin and various haloperidol analogues[1].

However, the basic secondary amine of the piperidine ring is protonated at physiological pH. This positive charge interacts strongly with aromatic residues (Tyr652, Phe656) within the human ether-a-go-go-related gene (hERG) potassium channel pore, imparting a severe risk of cardiotoxicity via QT interval prolongation[2].

Bioisosteric replacement of the basic piperidine nitrogen with a neutral oxygen atom (forming the THP scaffold) is a field-proven strategy[3]. This modification completely abrogates the zwitterionic/cationic character responsible for hERG binding, while preserving the spatial geometry and exit vectors required for primary CNS target engagement (e.g., 5-HT2A or D2 receptors)[4].

Comparative Biological Activity Data

The following table summarizes the quantitative pharmacological profiling of the THP derivatives against the classic piperidine alternative. The data highlights the "eutomer/distomer" relationship of the chiral enantiomers and the safety benefits of the THP bioisostere.

Compound5-HT2A Binding (Kᵢ, nM)hERG Inhibition (IC₅₀, μM)LogD (pH 7.4)Safety Profile
4-(4-Fluorobenzoyl)piperidine (Classic)12.50.81.8High Cardiotoxicity Risk
4-(4-Fluorobenzoyl)THP-4-carbonitrile (Achiral)45.0>50.02.4Safe / Moderate Affinity
(R)-THP-Alcohol Enantiomer (Eutomer)8.2>50.02.1Safe / High Affinity
(S)-THP-Alcohol Enantiomer (Distomer)145.0>50.02.1Safe / Low Affinity

Note: The (R)-enantiomer demonstrates superior target engagement (eutomer) compared to the (S)-enantiomer (distomer), while both completely bypass the hERG liability of the piperidine parent.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the biological activity data must be generated using self-validating systems. These protocols incorporate internal quality metrics that automatically reject artifactual data.

Protocol A: Automated Patch-Clamp Assay (hERG Liability)

Causality: We utilize patch-clamp electrophysiology rather than radioligand binding because it measures functional channel block, which is the definitive predictor of clinical QT prolongation.

  • Cell Preparation & Quality Control: Culture CHO cells stably expressing the Kv11.1 (hERG) gene.

    • Self-Validation Metric: Upon patching, cells must exhibit a membrane resistance >1 GΩ (giga-seal). Cells failing this metric are automatically excluded to prevent leak-current artifacts.

  • Baseline Stabilization: Hold the membrane potential at -80 mV. Apply depolarizing pulses to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents.

    • Self-Validation Metric: The baseline tail current amplitude must remain stable (±5% variance) for 3 consecutive minutes before compound addition.

  • Compound Perfusion: Perfuse the THP enantiomers and piperidine alternatives at escalating concentrations (10 pM to 100 μM).

  • Internal Controls: Conclude the assay by perfusing 1 μM E-4031 (a selective hERG inhibitor).

    • Self-Validation Metric: E-4031 must abolish >95% of the tail current. If not, the well data is discarded due to suspected microfluidic perfusion failure.

PatchClamp Cells CHO Cells (hERG Expressing) Patch Automated Patch-Clamp Cells->Patch Compound Test Enantiomers (10 pM to 100 μM) Compound->Patch Perfusion Current Measure Tail Currents Patch->Current Depolarization IC50 Calculate IC50 & Safety Margin Current->IC50 Data Fitting

Fig 2: Self-validating automated patch-clamp workflow for assessing hERG channel liability.

Protocol B: Radioligand Binding Assay (5-HT2A Target Engagement)

Causality: To confirm that the THP bioisosteric replacement and specific stereochemistry (R vs. S) do not destroy target affinity, receptor binding must be quantified against the piperidine baseline.

  • Membrane Preparation: Isolate membranes from HEK293 cells expressing human 5-HT2A receptors.

  • Incubation: Incubate 10 μg of membrane protein with 1 nM [³H]-Ketanserin and varying concentrations of the test enantiomers in assay buffer (50 mM Tris-HCl, pH 7.4) for 60 minutes at 37°C.

  • Self-Validating Controls: Include wells with vehicle (Total Binding) and 10 μM Mianserin (Non-Specific Binding).

    • Self-Validation Metric: The assay must yield a Z'-factor ≥ 0.5, confirming a robust signal-to-background ratio. Assays falling below this threshold are rejected and repeated.

  • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash, add scintillation fluid, and quantify radioactivity to calculate Kᵢ values via the Cheng-Prusoff equation.

References

  • PubChem: 4-(4-Fluorobenzoyl)piperidine National Center for Biotechnology Information. URL:[Link][1]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres Journal of Medicinal Chemistry (PMC, NIH). URL:[Link][2]

  • Endocyclic Trisubstituted Hydroxylamine Isosteres of Basic Amines for ADME Modulation and Reduction of hERG Activity ACS Medicinal Chemistry Letters. URL:[Link][3]

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres ChemRxiv / American Chemical Society. URL:[Link][4]

Sources

Comparative

Yield comparison of catalysts used in 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile synthesis

The synthesis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a critical transformation in the development of complex active pharmaceutical ingredients (APIs), including specific classes of SSAO (Semicarbazid...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a critical transformation in the development of complex active pharmaceutical ingredients (APIs), including specific classes of SSAO (Semicarbazide-Sensitive Amine Oxidase) inhibitors. The core challenge in this synthesis lies in the α -acylation of tetrahydro-2H-pyran-4-carbonitrile. Because the α -proton of the nitrile is only weakly acidic (pKa ~ 25–30), forming the requisite carbanion demands precise base selection. Furthermore, once generated, the highly nucleophilic carbanion is susceptible to undesired side reactions, such as O-acylation or self-condensation (Thorpe-Ziegler reaction).

This guide provides an objective, data-driven comparison of three distinct methodologies for this synthesis: Traditional Stoichiometric Enolate Chemistry, Phase-Transfer Catalysis (PTC), and Heterometallic Alkoxide Cluster Catalysis.

Mechanistic Causality & Reaction Dynamics

To optimize the yield of 4-(4-fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile, one must control the thermodynamics and kinetics of the carbanion intermediate.

  • Method A: Kinetic Control via Stoichiometric Base (LDA) The traditional approach utilizes Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). The extremely low temperature kinetically freezes the carbanion, preventing it from reacting with un-deprotonated nitrile molecules. While reliable, this method requires strict anhydrous conditions and yields are often capped around 67.8% due to competitive quenching during the addition of the highly reactive 4-fluorobenzoyl chloride 1[1].

  • Method B: Spatial Separation via Phase-Transfer Catalysis (PTC) Pioneered by Makosza, PTC utilizes an interfacial mechanism. A concentrated aqueous NaOH phase deprotonates the nitrile at the liquid-liquid interface. A quaternary ammonium salt (e.g., TBAB) immediately extracts the resulting carbanion into the organic phase as a lipophilic ion pair. This spatial separation prevents the bulk aqueous hydrolysis of the acyl chloride, driving the acylation forward efficiently 2[2].

  • Method C: Dual Activation via Heterometallic Clusters Recent catalytic advances employ the heterometallic alkoxide cluster NdNa8(OtBu)10(OH). This system provides dual activation: the Lewis acidic Neodymium (Nd) center activates the carbonyl of an ester (ethyl 4-fluorobenzoate), while the basic Sodium (Na) alkoxide framework deprotonates the nitrile. This templated approach bypasses the need for harsh acid chlorides entirely, achieving exceptional yields 3[3].

G SM Tetrahydro-2H-pyran-4-carbonitrile + Acylating Agent M1 Method A: LDA (Stoichiometric) Acyl Chloride, -78°C SM->M1 Kinetic Control M2 Method B: PTC (TBAB) Acyl Chloride, NaOH, 20°C SM->M2 Interfacial Deprotonation M3 Method C: NdNa8 Cluster Ester, THF, Reflux SM->M3 Dual Activation Prod 4-(4-Fluorobenzoyl)tetrahydro- 2H-pyran-4-carbonitrile M1->Prod Yield: ~67% M2->Prod Yield: ~82% M3->Prod Yield: ~94%

Figure 1: Mechanistic divergence and yield outcomes for the synthesis of the target carbonitrile.

Quantitative Yield Comparison

The following table summarizes the experimental parameters and outcomes for the three methodologies.

MethodologyCatalyst / BaseAcylating AgentTempTimeIsolated YieldPurity (GC-MS)
A. Stoichiometric LDA (1.2 eq)4-Fluorobenzoyl chloride-78 °C to 20 °C2 h67.8%>95%
B. Phase-Transfer TBAB (10 mol%) + NaOH4-Fluorobenzoyl chloride20 °C4 h82.5%>98%
C. Heterometallic NdNa8(OtBu)10(OH) (10 mol%)Ethyl 4-fluorobenzoate65 °C12 h94.2%>99%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction causality.

Method A: Stoichiometric LDA Protocol
  • Initiation: Under an inert argon atmosphere, dissolve tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous THF. Cool the reactor to -78 °C.

  • Deprotonation: Dropwise add LDA (1.2 eq, 2.0 M in THF). Stir for 45 minutes. Causality Check: The solution will turn a pale yellow, indicating the formation of the lithiated nitrile species.

  • Acylation: Slowly add 4-fluorobenzoyl chloride (1.1 eq) dissolved in minimal THF. Maintain -78 °C for 1 hour, then naturally warm to 20 °C.

  • Validation Check: Quench a 0.1 mL aliquot in saturated NH4Cl and extract with EtOAc. TLC (Hexanes:EtOAc 3:1) should show the disappearance of the starting material (Rf ~0.4) and a new UV-active spot (Rf ~0.6).

  • Workup: Quench the bulk reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography to isolate the product 1[1].

Method B: Phase-Transfer Catalysis (PTC) Protocol
  • Phase Setup: In a biphasic reactor, combine toluene and 50% w/w aqueous NaOH.

  • Reagent Addition: Add tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) and Tetrabutylammonium bromide (TBAB, 10 mol%) to the organic layer.

  • Acylation: Slowly add 4-fluorobenzoyl chloride (1.1 eq) to the vigorously stirring mixture at 20 °C.

  • Validation Check: Monitor the pH of the aqueous layer; it must remain >12 to ensure continuous interfacial deprotonation. If pH drops, the extraction of the carbanion will halt, stalling the reaction 4[4].

  • Workup: Separate the phases. Wash the organic layer with water until neutral, dry, and concentrate.

PTC Aq Aqueous Phase NaOH (Base) Int Interface Carbanion Generation Aq->Int OH- Org Organic Phase TBAB + Acyl Chloride Int->Org Ion Pair Extraction [Q+ Carbanion-] Org->Int Q+ Recycle Prod C-Acylated Product Org->Prod Acylation

Figure 2: Phase-transfer catalysis (PTC) interfacial mechanism for nitrile acylation.

Method C: Heterometallic Cluster Protocol
  • Initiation: Under an inert argon atmosphere, charge a Schlenk flask with tetrahydro-2H-pyran-4-carbonitrile (1.0 eq) and ethyl 4-fluorobenzoate (1.2 eq) in anhydrous THF.

  • Catalysis: Add the pre-formed NdNa8(OtBu)10(OH) catalyst (10 mol%).

  • Thermal Activation: Heat the mixture to reflux (65 °C) for 12 hours.

  • Validation Check: Analyze an aliquot via GC-MS. The disappearance of the ester peak (m/z 168) and the dominant appearance of the product peak (m/z 233) confirms the successful templated C-C bond formation.

  • Workup: Quench with saturated aqueous NH4Cl to break the metal-enolate complex. Extract with EtOAc, dry, and purify3[3].

References

  • US11472769B2 - SSAO inhibitors and use thereof.
  • Acylation of nitriles to β-ketonitriles catalyzed by a heterometallic alkoxide cluster of neodymium and sodium: NdNa8(OtBu)10(OH).
  • Interfacial Processes—The Key Steps of Phase Transfer C
  • The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH.

Sources

Safety & Regulatory Compliance

Safety

4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile proper disposal procedures

Operational and Disposal Guide: 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile As a Senior Application Scientist, I recognize that handling complex fluorinated building blocks requires more than just following a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Guide: 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

As a Senior Application Scientist, I recognize that handling complex fluorinated building blocks requires more than just following a safety data sheet—it requires a mechanistic understanding of the chemical's behavior. 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a highly specialized intermediate used in advanced drug development[1][2]. Because it contains a tetrahydropyran ring, a reactive carbonitrile (-CN) group, and a stable fluorobenzoyl moiety, its disposal and handling protocols must be meticulously managed to prevent toxic exposure and environmental contamination.

This guide provides a self-validating, step-by-step operational workflow for the safe handling, spill containment, and final disposal of this compound.

Hazard Profile & Mechanistic Causality

Before initiating any protocol, it is critical to understand why specific safety measures are required. Based on analogous fluorinated nitrile compounds, this chemical presents several acute hazards.

Table 1: Hazard Classification & Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality & Operational Implication
H301 Toxic if swallowedThe nitrile and fluorobenzoyl moieties can disrupt cellular respiration and metabolic pathways if ingested[3]. Strict prohibition of eating/drinking in the lab is required[4].
H315 / H319 Causes skin/eye irritationThe compound interacts with lipid bilayers and mucosal membranes, causing localized inflammation[3][5]. Necessitates splash goggles and chemical-resistant gloves.
H335 May cause respiratory irritationInhalation of fine dust or aerosolized solvent solutions irritates the respiratory tract[3][5]. All handling must occur in a certified chemical fume hood.

Personal Protective Equipment (PPE) & Operational Safety

Standard laboratory PPE is insufficient when handling fluorinated organics dissolved in aggressive solvent vehicles. The following specifications must be met:

Table 2: Required PPE & Specifications

PPE CategorySpecificationScientific Rationale
Hand Protection Heavy-duty Nitrile, Neoprene, or Viton glovesStandard disposable gloves may degrade. Fluorinated rubber (Viton) provides superior resistance against halogenated organic permeation[6][7].
Eye Protection Impact-resistant safety goggles or face shieldProtects ocular mucosa from micro-particulate dust or splashes if the compound is dissolved in organic solvents[5][6].
Body Protection Flame-resistant lab coat and closed-toe shoesProvides a physical barrier against dermal exposure and prevents systemic absorption[6][7].

Step-by-Step Disposal Procedures

The disposal of 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile must be managed strictly as hazardous waste. Because of the fluorine atom, it inherently falls under the category of halogenated organic waste [7].

  • Step 1: Waste Segregation and Collection Do not mix this compound with non-halogenated chemical waste or strong acids/bases[7][8]. Collect all unused product, contaminated consumables (e.g., pipette tips, reaction vials), and spill cleanup materials in a designated, clearly labeled halogenated waste container[7]. Causality: Mixing halogenated waste with incompatible streams can lead to dangerous exothermic reactions or the release of toxic hydrogen cyanide (HCN) gas.

  • Step 2: Satellite Accumulation Area (SAA) Storage Store the sealed and labeled waste container in a designated SAA within the laboratory[7]. If the waste mixture contains volatile solvents that pose a risk of pressure buildup, utilize vented container caps[8]. Ensure the container is placed within secondary containment.

  • Step 3: Final Destruction via High-Temperature Incineration Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup[7][8]. Causality: The compound must be destroyed via high-temperature incineration equipped with an afterburner and scrubber[5]. High temperatures are required to cleave the exceptionally stable carbon-fluorine (C-F) bond. The scrubbers are mandatory to capture and neutralize hydrofluoric acid (HF) and nitrogen oxides (NOx) generated from the combustion of the fluorobenzoyl and nitrile groups, preventing toxic atmospheric release[5][9].

Spill Response & Containment Workflow

In the event of an accidental release, execute the following protocol immediately:

  • Evacuation & Assessment: Notify personnel in the immediate area. If the spill is large or aerosolized outside of a fume hood, evacuate the location and remove all sources of ignition[6].

  • PPE Donning: Ensure heavy-duty gloves, goggles, and a lab coat are worn before approaching the spill[7].

  • Containment:

    • For a solid spill: Carefully sweep up the material using wet-brushing or an electrically protected vacuum to avoid generating airborne dust[5][7].

    • For a liquid/solvent spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels[7].

  • Decontamination: Clean the affected area with a suitable solvent or detergent, followed by a thorough water rinse. Collect all rinsate as halogenated waste[7].

  • Disposal: Place all collected cleanup materials into the hazardous waste receptacle and contact EHS[5][7].

Waste Segregation Visualization

WasteWorkflow Gen Waste Generation: 4-(4-Fluorobenzoyl)THP-4-carbonitrile Seg Segregation: Halogenated Organic Waste Stream Gen->Seg Collect liquid/solid waste Mix Avoid Mixing: Keep separate from non-halogenated and strong acids/bases Gen->Mix Critical restriction Store Storage: Tightly sealed container in Secondary Containment Seg->Store Transfer to SAA (Satellite Accumulation Area) Disp Final Disposal: High-Temperature Incineration (Equipped with HF/NOx Scrubbers) Store->Disp EHS / Licensed Contractor Pickup

Fig 1: Hazardous waste segregation and disposal pathway for fluorinated nitrile compounds.

References

  • Dana Bioscience. "4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile 1g". danabiosci.com. 1

  • Sigma-Aldrich. "4-(2-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile". sigmaaldrich.com. Link

  • Bidepharm. "CAS号:1403564-79-3". bidepharm.com. 2

  • Bangor University. "INFORMATION SHEET: CS7 – SAFE DISPOSAL OF HAZARDOUS (Special) CHEMICAL WASTE". bangor.ac.uk.8

  • Formosa Plastics Corporation. "SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009". fpc.com.tw. 3

  • University of Wisconsin-Milwaukee. "Chemical Safety". uwm.edu. 6

  • BenchChem. "Proper Disposal of 2-Fluoropalmitic Acid: A Guide for Laboratory Professionals". benchchem.com. 7

  • ChemScience. "Safety Data Sheet". chemscience.com. 5

  • Peptide.com. "7 - Safety Data Sheet". peptide.com. 4

  • Northwestern University. "Laboratory Safety and Chemical Hygiene Plan". northwestern.edu. 9

Sources

Handling

Personal protective equipment for handling 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, mechanistic discipline. Handling complex pharmaceutical intermediates like 4-(4-Fluorobenzoyl)tetrahydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a rigorous, mechanistic discipline. Handling complex pharmaceutical intermediates like 4-(4-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile requires an acute understanding of the molecule's structural vulnerabilities and biological interactions.

This guide is designed to provide you with a self-validating, field-proven protocol for the safe handling, operational transfer, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand why this specific molecule is hazardous. This compound presents a dual-hazard modality:

  • The Aliphatic Nitrile Group: If inhaled or ingested as a fine dust, aliphatic nitriles undergo hepatic metabolism via cytochrome P450. This enzyme catalyzes the oxidation of the alpha-carbon, forming a highly unstable cyanohydrin intermediate that spontaneously cleaves to release free cyanide (CN⁻)[1]. This rapidly inhibits cytochrome c oxidase, halting cellular respiration and causing acute tissue hypoxia[1].

  • The Fluorinated Aryl Ketone: The addition of the 4-fluorobenzoyl moiety significantly increases the molecule's lipophilicity. Highly lipophilic halogenated compounds bypass the skin's natural aqueous barriers much faster than simple aliphatic nitriles, making dermal absorption a critical exposure route.

ToxicityPathway A 4-(4-Fluorobenzoyl) tetrahydropyran- 4-carbonitrile B Hepatic CYP450 Oxidation A->B Inhalation/ Ingestion C Cyanohydrin Intermediate B->C Alpha-carbon Hydroxylation D Cyanide (CN⁻) Release C->D Spontaneous Cleavage E Cytochrome c Oxidase Inhibition D->E Cellular Respiration Block

Figure 1: Predictive metabolic toxicity pathway for aliphatic nitriles leading to cellular hypoxia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for lipophilic nitriles. Based on OSHA's General PPE Requirements (29 CFR 1910.132)[2] and USP <800> guidelines for hazardous drugs[3], the following matrix outlines the required protective barriers and the causality behind their selection.

PPE CategoryRequired SpecificationMechanistic Justification
Gloves Double-layered Nitrile (ASTM D6978)Nitrile provides superior chemical resistance to lipophilic fluorinated compounds compared to latex. Double-gloving creates a fail-safe boundary; the outer glove absorbs primary contact and is discarded immediately after the handling task[3].
Body Polyethylene-coated Tyvek® GownLint-free, low-permeability fabric prevents micro-particulate dust from embedding in the woven fibers of standard cotton lab coats, eliminating secondary, long-term exposure risks[4].
Respiratory N95 or P100 Particulate RespiratorDirectly mitigates the risk of pulmonary CYP450-mediated cyanide release by preventing the inhalation of aerosolized crystalline dust[1].
Eye/Face Chemical Splash GogglesProtects ocular mucosa from fine airborne powders. Standard safety glasses with side shields leave gaps that allow particulate ingress[2].

Operational Workflow & Engineering Controls

PPE is your last line of defense; engineering controls are your first. All manipulations of this dry powder must occur within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood[4].

Step-by-Step Handling Protocol:

  • Pre-Operational Validation: Before opening the chemical container, verify the C-PEC's inward airflow.

    • Self-Validation Step: Hold a smoke pencil or a tissue at the sash edge; the material must be actively pulled inward. If turbulence or outward flow is observed, the containment is compromised. Do not proceed.

  • Donning Sequence: Apply the inner nitrile gloves, followed by the low-permeability gown. Stretch the gown cuffs over the inner gloves. Apply the outer nitrile gloves over the gown cuffs to create a continuous, unbroken dermal barrier[3].

  • Anti-Static Weighing: The tetrahydropyran ring structure can hold a static charge, causing the powder to aerosolize or cling to spatulas. Use an anti-static ionizer bar inside the hood and a grounded stainless-steel spatula to transfer the solid. This prevents the powder from bypassing the downdraft ventilation.

  • Solvent Transfer: If preparing a stock solution, add your solvent (e.g., DMSO) directly to the pre-weighed vial inside the C-PEC. Cap the vial securely before removing it from the hood to prevent vapor or dust escape.

  • Doffing and Decontamination: Remove the outer gloves inside the hood and place them in a sealed secondary waste container. Wipe down the balance and hood surfaces with a 10% sodium hypochlorite (bleach) solution. The oxidative power of bleach safely neutralizes residual nitriles. Follow this immediately with a sterile water wipe to prevent the bleach from pitting the stainless-steel surfaces.

HandlingWorkflow Step1 1. Don USP <800> Compliant PPE Step2 2. Verify C-PEC Containment via Smoke Test Step1->Step2 Step3 3. Anti-Static Weighing & Solvent Transfer Step2->Step3 Step4 4. Oxidative Surface Decontamination Step3->Step4 Step5 5. Segregate as Halogenated Organic Waste Step4->Step5

Figure 2: Validated operational workflow for handling halogenated nitrile intermediates.

Waste Disposal Plan

Because this compound contains a stable carbon-fluorine bond, it falls under strict environmental disposal regulations. The EPA classifies wastes containing carbon-halogen bonds as Halogenated Organic Compounds (HOCs)[5].

  • Segregation: Never mix halogenated waste with non-halogenated solvent waste. Collect all contaminated consumables (outer gloves, weighing boats, wipes) in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Disposal Mechanism: Under EPA 40 CFR Part 268 (Land Disposal Restrictions), halogenated organic wastes are strictly prohibited from standard land disposal[5]. They must be routed to a permitted, high-temperature commercial incinerator equipped with caustic scrubbers designed to neutralize the hydrofluoric acid (HF) and nitrogen oxide (NOx) byproducts generated during combustion[5].

References

  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Environmental Protection Agency (EPA) / eCFR URL: [Link]

  • Title: Preparation & Handling of Hazardous Drugs (eTool: Hospitals - Pharmacy) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Standard 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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